3-Bromo-L-tyrosine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38739-13-8 | |
| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-L-tyrosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the third position of the phenolic ring. This modification imparts unique chemical and biological properties, making it a valuable tool in various research fields, particularly in neuroscience and drug discovery. Its structural similarity to L-tyrosine, a precursor to key catecholamine neurotransmitters like dopamine and norepinephrine, positions this compound as a subject of interest for studying and potentially modulating catecholaminergic pathways. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological research.
Chemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrNO₃ | [1] |
| Molecular Weight | 260.08 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 247-248 °C | N/A |
| Solubility | Soluble in 1 M HCl (with heating). Solubility in water is pH-dependent. | N/A |
| pKa | Data not readily available. Expected to be similar to L-tyrosine for the α-carboxyl (around 2.2) and α-amino (around 9.1) groups, with a potential shift in the phenolic hydroxyl pKa (around 10.1 for L-tyrosine) due to the electron-withdrawing bromine atom. | |
| LogP | 1.1091 | [3] |
| CAS Number | 38739-13-8 | [2] |
Chemical Structure
This compound possesses the core structure of L-tyrosine, which includes a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain. The side chain consists of a methylene group attached to a p-hydroxyphenyl group. The defining feature of this compound is the presence of a bromine atom at the C3 position of the aromatic ring, ortho to the hydroxyl group. This substitution introduces steric and electronic changes that can influence its chemical reactivity and biological activity.
Caption: Chemical structure of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.
Method 1: Bromination using Dimethyl Sulfoxide in HBr/AcOH
This method provides a simple and efficient way to produce gram quantities of this compound.[4][5]
Materials:
-
L-Tyrosine
-
Dimethyl Sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in Acetic Acid (AcOH)
Procedure:
-
Dissolve L-Tyrosine in a solution of HBr in acetic acid.
-
Add 1.2 equivalents of DMSO to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the product can be precipitated by adjusting the pH of the solution.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Method 2: Nonenzymatic Synthesis using Potassium Bromate and HCl
This protocol describes a rapid, nonenzymatic method for the preparation of this compound.[6]
Materials:
-
L-Tyrosine
-
1.6 M Hydrochloric acid (HCl)
-
Potassium bromate (KBrO₃) solution (400 ppm)
-
Deionized water
Procedure:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Add 2 mL of aqueous potassium bromate solution (400 ppm) to the tyrosine solution.
-
Cover the reaction vessel and heat at 150°C for 25 minutes in a convection oven.
-
After cooling, the solution can be lyophilized to dryness.
-
The resulting material is dissolved in deionized water and can be purified by high-pressure liquid chromatography (HPLC).
Biological Activity and Signaling Pathways
This compound is primarily investigated for its potential to interact with the catecholaminergic system due to its structural analogy to L-tyrosine, the natural precursor for dopamine and norepinephrine.[2] The synthesis of these crucial neurotransmitters is initiated by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[7]
While specific signaling pathways directly activated or inhibited by this compound are not extensively detailed in the literature, its primary utility in research is as a tool to probe and potentially modulate the catecholamine synthesis pathway. It can be explored as a competitive inhibitor of tyrosine hydroxylase or as an alternative substrate.
The following diagram illustrates the general catecholamine synthesis pathway, providing context for the potential sites of action for this compound.
Caption: Catecholamine synthesis pathway and potential interaction of this compound.
The bromination of the tyrosine ring may alter its affinity for tyrosine hydroxylase, potentially acting as a competitive inhibitor and thereby reducing the synthesis of dopamine and norepinephrine. Conversely, it might serve as a substrate, leading to the formation of brominated catecholamines with unknown biological activities. These possibilities make this compound a valuable compound for neuropharmacological studies aimed at understanding the regulation of catecholamine neurotransmission.[2]
Conclusion
This compound is a synthetically accessible and chemically distinct derivative of L-tyrosine. Its well-defined structure and properties, coupled with straightforward synthesis protocols, make it a practical tool for researchers. The primary interest in this compound lies in its potential to modulate the biosynthesis of catecholamine neurotransmitters. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.
References
- 1. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-L-tyrosine from L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-Bromo-L-tyrosine, a significant molecule in neuroscience research and a potential precursor in drug development. The document details the most common and efficient synthetic methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols. Furthermore, it visualizes key chemical transformations and a relevant biological pathway using the DOT language for Graphviz.
Introduction
This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the 3-position of the aromatic ring. This modification makes it a valuable tool for studying neurotransmitter systems, particularly the pathways involving dopamine and norepinephrine. Its unique structure also presents opportunities for its use as a building block in the synthesis of novel pharmaceutical compounds. This guide focuses on the practical aspects of its synthesis from L-tyrosine, providing actionable information for laboratory work.
Synthetic Methodologies
The primary and most efficient method for the synthesis of this compound from L-tyrosine is the direct bromination using a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system in acetic acid (AcOH). An alternative, though less detailed in the context of this specific transformation, involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Bromination using HBr/DMSO in Acetic Acid
This method stands out for its simplicity, safety, and efficiency in producing gram quantities of this compound. The reaction proceeds via an oxidative bromination mechanism where DMSO acts as the oxidant and HBr is the bromine source. The reaction is regioselective, favoring mono-bromination at the position ortho to the hydroxyl group of the tyrosine ring.
A general workflow for this synthesis is presented below:
The following table summarizes the key quantitative parameters for the synthesis of this compound using the HBr/DMSO/AcOH method.
| Parameter | Value | Reference |
| Reagents | ||
| L-Tyrosine | 1.0 eq | |
| Dimethyl Sulfoxide (DMSO) | 1.2 eq | |
| Hydrobromic Acid (48% aq.) | Solvent | |
| Acetic Acid | Solvent | |
| Reaction Conditions | ||
| Temperature | 60-70 °C | |
| Work-up | ||
| Neutralization pH | ~7 |
This protocol is a composite based on the available literature for the synthesis of this compound and related compounds.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
-
Ammonium hydroxide (6 N) or other suitable base
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend L-tyrosine (1.0 eq) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Addition of DMSO: To the stirred suspension, add dimethyl sulfoxide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Neutralization: Slowly neutralize the reaction mixture to approximately pH 7 with a base such as 6 N ammonium hydroxide. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the product under vacuum to yield crude this compound.
Purification (Recrystallization):
For higher purity, the crude product can be recrystallized.
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water or a cold water/ethanol mixture, and dry under vacuum.
Bromination using N-Bromosuccinimide (NBS)
While less detailed in the literature for the direct synthesis of this compound, N-bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings, such as phenols. This method typically proceeds under milder conditions and can offer high regioselectivity.
The reaction would involve the electrophilic aromatic substitution of a bromine atom from NBS onto the tyrosine ring, likely catalyzed by an acid or initiated by a radical initiator.
Biological Relevance: A Biomarker of Oxidative Stress
This compound is not only a synthetic target but also a naturally occurring molecule formed in vivo under conditions of oxidative stress. It is a specific biomarker for protein damage mediated by eosinophil peroxidase (EPO). In inflammatory conditions such as asthma, activated eosinophils release EPO, which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates reactive brominating species that modify tyrosine residues in proteins to form 3-bromotyrosine.
The following diagram illustrates this biological pathway:
3-Bromo-L-tyrosine: A Versatile Tool in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, has emerged as a significant molecule in various fields of scientific research. Its unique chemical properties make it a valuable tool for investigating oxidative stress, neurological pathways, and enzymatic inhibition, as well as for developing novel diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Core Research Applications
The utility of this compound in research is multifaceted, with key applications in the following areas:
-
Biomarker of Eosinophil-Mediated Oxidative Stress: 3-Bromotyrosine is a specific product of protein oxidation mediated by eosinophil peroxidase (EPO), an enzyme released by eosinophils during inflammatory responses.[1] Its presence and concentration in biological fluids are indicative of eosinophil-dependent tissue injury, making it a crucial biomarker in diseases such as asthma and allergic inflammatory disorders.[1]
-
Neuroscience Research: As a derivative of L-tyrosine, a precursor to catecholamine neurotransmitters like dopamine, this compound is utilized in neuropharmacology to study the intricacies of dopamine synthesis and other neurotransmitter systems.[2][3] Its structural similarity to tyrosine allows it to serve as a probe to understand the structure-activity relationships of enzymes and receptors within these pathways.
-
Drug Development and Enzyme Inhibition: this compound and its derivatives are being explored as potential therapeutic agents. Notably, certain synthetic molecules incorporating a 3-bromo-4-hydroxybenzylidene moiety have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This has significant implications for the development of treatments for hyperpigmentation disorders.
-
Cancer Research and PET Imaging: A radiolabeled analog, 3-[(76)Br]bromo-α-methyl-L-tyrosine ([(76)Br]BAMT), has been developed as a tracer for Positron Emission Tomography (PET) imaging of malignant tumors.[1][4] This application leverages the increased amino acid uptake characteristic of many cancer cells.
Data Presentation: Quantitative Analysis of 3-Bromotyrosine
The following tables summarize key quantitative data related to the research uses of this compound.
Table 1: 3-Bromotyrosine Levels in Asthmatic vs. Healthy Individuals
| Biological Sample | Patient Group | Concentration of 3-Bromotyrosine (ng/mg-creatinine) | Reference |
| Urine | Asthmatic Patients | 45 ± 21.7 | [5] |
| Urine | Healthy Controls | 22.6 ± 10.8 | [5] |
Table 2: Urinary Total Conjugated 3-Bromotyrosine in Severe vs. Nonsevere Asthma
| Patient Group | Number of Participants | Median Urinary TCB (ng/mg creatinine) | p-value | Reference |
| Severe Asthma | 253 | ~1.8 | 0.003 | [1] |
| Nonsevere Asthma | 178 | ~1.2 | 0.003 | [1] |
Table 3: IC50 Values of Tyrosinase Inhibitors
| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |
| Kojic Acid | Mushroom Tyrosinase | 128.17 | |
| 4-PT (a synthetic derivative) | Mushroom Tyrosinase | 5.82 | |
| (2E)‐2‐[(4‐nitrophenyl)methylidene]hydrazine‐1‐carbothioamide | Mushroom Tyrosinase | 0.05 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for 3-Bromotyrosine by LC-MS/MS
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | 0.026 | 0.096 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes a nonenzymatic method for the synthesis of this compound.
Materials:
-
L-Tyrosine
-
Deionized water
-
1.6 M HCl
-
Aqueous potassium bromate (KBrO3) (400 ppm or 2.4 mM)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Glass culture tubes (13 x 100 mm)
-
Convection oven
-
Lyophilizer
-
Centrifuge with 0.22-µm nylon filters
-
High-Pressure Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., LUNA RP 5 C18(2); 250 × 4.6 mm)
Procedure:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Aliquot the solution into glass culture tubes.
-
Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.
-
Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.
-
Cool the tubes and lyophilize to dryness if necessary.
-
Dissolve the dried material in 0.5 mL of deionized water.
-
Centrifuge the solution through 0.22-µm nylon filters at 2700g.
-
Analyze and purify the product by HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A stepwise gradient of acetonitrile (e.g., 3%, 10%, 40%, 85%, and 3%) at specified time intervals.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor absorbance at a suitable wavelength (e.g., 280 nm).
-
-
Collect the peak corresponding to 3-bromotyrosine (elutes at approximately 29.5 min under the specified conditions) and lyophilize to dryness.
Quantification of 3-Bromotyrosine in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of free this compound in human plasma.
Materials:
-
Plasma samples
-
Internal standard solution (e.g., 3-BT-13C6 in methanol)
-
0.2% Trifluoroacetic acid (TFA)
-
Acetone
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution and 10 µL of 0.2% TFA.
-
Vortex the mixture for 1 minute at 25°C.
-
Add 200 µL of acetone for protein precipitation and extract for 10 minutes at 25°C.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
-
MS Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Tyrosinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare stock solutions of the test inhibitor and kojic acid in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, the test inhibitor at various concentrations, and the tyrosinase solution.
-
Control wells (no inhibitor): Add buffer and the tyrosinase solution.
-
Blank wells: Add buffer only.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Radiolabeling and PET Imaging with 3-[(76)Br]bromo-α-methyl-L-tyrosine ([(76)Br]BAMT)
Part A: Synthesis and Radiolabeling of [(76)Br]BAMT
Principle: The synthesis involves the radiobromination of a suitable precursor of α-methyl-L-tyrosine.
Materials:
-
Precursor for radiobromination (e.g., a stannylated or boronic ester derivative of α-methyl-L-tyrosine)
-
[76Br]Bromide produced from a cyclotron
-
Oxidizing agent (e.g., chloramine-T or peracetic acid)
-
Reaction vessel
-
HPLC system for purification
-
Quality control apparatus (e.g., radio-TLC, radio-HPLC)
General Procedure:
-
Produce [76Br]Bromide using a cyclotron.
-
In a shielded hot cell, combine the precursor of α-methyl-L-tyrosine with [76Br]Bromide in a suitable solvent.
-
Add an oxidizing agent to facilitate the electrophilic substitution of the bromine onto the aromatic ring of the precursor.
-
Heat the reaction mixture for a specific time and at a controlled temperature.
-
Quench the reaction.
-
Purify the resulting [(76)Br]BAMT using preparative HPLC.
-
Formulate the purified product in a sterile, pyrogen-free solution for injection.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Part B: Animal PET Imaging with [(76)Br]BAMT
Principle: Tumor-bearing animals are injected with [(76)Br]BAMT, and the biodistribution of the tracer is monitored over time using a small-animal PET scanner.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
[(76)Br]BAMT solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET/CT or PET/MRI scanner
General Procedure:
-
Anesthetize the tumor-bearing animal.
-
Administer a known amount of [(76)Br]BAMT intravenously (e.g., via tail vein injection).
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 2, 4 hours).
-
Reconstruct the PET images, correcting for attenuation and scatter.
-
Analyze the images to determine the uptake of [(76)Br]BAMT in the tumor and other organs of interest.
-
At the end of the imaging session, the animal may be euthanized, and tissues collected for biodistribution studies using a gamma counter to validate the PET imaging data.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the research applications of this compound.
Caption: Eosinophil Peroxidase Pathway for 3-Bromotyrosine Formation.
Caption: Dopamine Synthesis Pathway and the Role of this compound as a Research Tool.
Caption: Workflow for the Quantification of 3-Bromotyrosine by LC-MS/MS.
Conclusion
This compound is a powerful and versatile tool for researchers across multiple disciplines. Its role as a specific biomarker for eosinophil activity has significant clinical implications for inflammatory diseases. In neuroscience, it provides a means to probe the complexities of neurotransmitter synthesis. Furthermore, its utility in drug discovery, particularly in the development of tyrosinase inhibitors, and as a tracer in oncological PET imaging, highlights its broad potential. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in future research endeavors, ultimately contributing to a deeper understanding of biological processes and the development of new diagnostic and therapeutic strategies.
References
- 1. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling In Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-L-tyrosine: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the 3-position of the phenyl ring.[1][2][3] While structurally similar to its parent amino acid, this modification imparts unique biochemical properties that have made it a subject of interest in various research fields, including neuroscience, oncology, and the study of oxidative stress.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cells, detailing its formation, cellular uptake, and its impact on key cellular processes.
Endogenous Formation and Role in Oxidative Stress
This compound is not only a synthetic compound but is also formed endogenously in biological systems, primarily as a byproduct of inflammatory processes and oxidative stress. The enzyme eosinophil peroxidase, which is abundant at sites of eosinophilic inflammation, utilizes bromide ions and hydrogen peroxide to generate reactive brominating species.[5][6] These species can then react with tyrosine residues in proteins to form 3-bromotyrosine.[5][6][7] The presence of 3-bromotyrosine in tissues is therefore considered a biomarker of eosinophil-mediated oxidative damage.[5][6]
Cellular Uptake
As a derivative of L-tyrosine, it is hypothesized that this compound is transported into cells via amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a prominent candidate, as it is known to transport large neutral amino acids, including L-tyrosine and its derivatives, and is often overexpressed in cancer cells.[8][9][10][11][12] Studies on other tyrosine analogs and conjugates have demonstrated the involvement of LAT1 in their cellular uptake.[9][12] For instance, a radiolabeled analog, 3-[(76)Br]bromo-α-methyl-L-tyrosine, has been shown to accumulate in colon adenocarcinoma cells, suggesting an active transport mechanism.[4]
Core Mechanisms of Action
The cellular effects of this compound are multifaceted and can be attributed to several key mechanisms:
Enzyme Inhibition
This compound's structural similarity to L-tyrosine allows it to act as a potential inhibitor of enzymes that utilize L-tyrosine as a substrate.
-
Tyrosinase: This copper-containing enzyme is the rate-limiting enzyme in melanin synthesis.[13] While specific kinetic data for this compound is limited, other halogenated tyrosine derivatives have been shown to inhibit tyrosinase.[14] The proposed mechanism involves competitive binding to the active site.[15]
-
Tyrosine Hydroxylase: This is the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters, such as dopamine.[16][17][18][19][20] Tyrosine hydroxylase is inhibited by various tyrosine analogs, which act as competitive inhibitors.[18][21] It is plausible that this compound could similarly inhibit this enzyme, thereby affecting dopamine synthesis, which is a key area of its application in neuroscience research.[1]
Incorporation into Proteins
During protein synthesis, the cellular machinery can mistakenly incorporate this compound in place of L-tyrosine. The presence of this modified amino acid within the polypeptide chain can have significant functional consequences:
-
Altered Protein Structure and Function: The introduction of a bulky bromine atom can disrupt the normal folding and conformation of proteins. This can lead to a loss of function, altered enzymatic activity, or changes in protein-protein interactions.[22][23]
-
Induction of Cellular Stress: The accumulation of misfolded or non-functional proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis.[15]
Effects on Cell Viability and Therapeutic Potential
The combined effects of enzyme inhibition and incorporation into proteins can lead to a reduction in cell viability and proliferation, making this compound a compound of interest in cancer research. While specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, studies on related tyrosine-based compounds suggest potential anti-proliferative effects.[24][25][26]
Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is scarce, its known mechanisms of action suggest potential interactions with several key cellular cascades.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1) in Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 13. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
- 22. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
The Discovery and History of Halogenated Tyrosine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of halogen atoms into the tyrosine scaffold has given rise to a diverse class of molecules with profound implications for biology and medicine. From their initial discovery as natural products in marine organisms to their current use as pharmacological tools and potential therapeutic agents, halogenated tyrosine analogs have captivated the interest of the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these fascinating compounds.
A Historical Timeline of Discovery
The journey into the world of halogenated tyrosine analogs began with early investigations into the composition of marine organisms and the biochemistry of thyroid hormones.
-
1913: The first report of a brominated tyrosine derivative, dibromotyrosine, was made by Morner, who isolated it from coral species.[1]
-
Early 20th Century: The role of iodine in thyroid health was recognized, leading to the identification of iodotyrosine as a crucial precursor in the biosynthesis of thyroid hormones.[2] Ancient cultures had long used iodine-rich sources like seaweed for conditions related to thyroid dysfunction.[2]
-
1962: Studies on the biosynthesis of iodotyrosines identified a soluble thyroidal iodide-peroxidase tyrosine-iodinase system, shedding light on the enzymatic processes involved in their formation.[3]
-
1967: Over half a century after the initial discovery of bromotyrosine, Sharma and Burkholder isolated 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone and its dimethoxyketal from marine sponges of the Verongia genus, reigniting interest in these marine natural products.[1]
-
1978: The first tyramine derivative, N,N,N-trimethyl-dibromotyramine, was identified from the sponge Verongia fistularis.[1]
-
1995: Carney and Rinehart investigated the biosynthesis of bromotyrosine derivatives in the marine sponge Aplysina fistularis, confirming that the bromotyrosine unit originates from phenylalanine, which is then converted to tyrosine.[4]
Physicochemical Properties of Halogenated Tyrosine Analogs
The introduction of halogens onto the tyrosine ring significantly alters its physicochemical properties, including acidity (pKa) and lipophilicity. These changes are fundamental to their biological activity.
| Compound | pKa of Phenolic Hydroxyl Group | Reference(s) |
| L-Tyrosine | 9.11, 10.07 | [5] |
| 3-Chlorotyrosine | ~8.3 | [6] |
| 3,5-Dichlorotyrosine | ~6.5 | [6] |
| 3-Bromotyrosine | ~8.3 | [6] |
| 3,5-Dibromotyrosine | ~6.5 | [6] |
| 3-Iodotyrosine | ~8.3 | [6] |
| 3,5-Diiodotyrosine | 6.5 | [7] |
| Mono-iodotyrosine (MIT) | 8.7 | [7] |
Synthesis of Halogenated Tyrosine Analogs
The synthesis of halogenated tyrosine analogs can be achieved through various chemical methods, often involving electrophilic aromatic substitution.
Synthesis of 3-Chloro-L-tyrosine
Pure 3-L-chlorotyrosine can be prepared by the chlorination of the 5-oxazolidinone of L-tyrosine with sulfuryl chloride (SO2Cl2) in a mixture of acetic acid and diethyl ether, followed by deprotection.
Synthesis of 3-Bromo-L-tyrosine and 3,5-Dibromo-L-tyrosine
A simple and efficient method for the preparation of brominated tyrosine analogs involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid and acetic acid.[7][8][9][10]
-
This compound: Reaction with 1.2 equivalents of DMSO yields the mono-brominated product.[7][8][9][10]
-
3,5-Dibromo-L-tyrosine: Reaction with 2.2 equivalents of DMSO results in the di-brominated product.[7][8][9][10]
Synthesis of 3-Iodo-L-tyrosine
3-Iodo-L-tyrosine can be synthesized in a multi-step process involving the protection of the amino group of L-tyrosine, followed by regioselective iodination and subsequent deprotection.[11] A common protecting group is the benzyloxycarbonyl (Cbz) group.[11]
Synthesis of Fluorinated Tyrosine Analogs
Fluorinated tyrosine analogs can be synthesized enzymatically. For example, tyrosine phenol-lyase (TPL) from Citrobacter freundii can produce various fluorinated tyrosine analogs from the corresponding substituted fluorophenols.[12]
Bioactivity and Pharmacological Relevance
Halogenated tyrosine analogs exhibit a wide range of biological activities, making them valuable tools for research and potential starting points for drug discovery.
Cytotoxicity of Halogenated Analogs
The cytotoxic effects of halogenated compounds are of significant interest in cancer research. The IC50 (half-maximal inhibitory concentration) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Halogenated phenoxychalcone 2c | MCF-7 (Breast Cancer) | 1.52 | [13] |
| Halogenated phenoxychalcone 2f | MCF-7 (Breast Cancer) | 1.87 | [13] |
| Dasatinib | HCT 116 (Colon Carcinoma) | 0.14 | [14] |
| Dasatinib | MCF7 (Breast Carcinoma) | 0.67 | [14] |
| Dasatinib | H460 (Non-small cell lung carcinoma) | 9.0 | [14] |
| Sorafenib | HCT 116 (Colon Carcinoma) | 18.6 | [14] |
| Sorafenib | MCF7 (Breast Carcinoma) | 16.0 | [14] |
| Sorafenib | H460 (Non-small cell lung carcinoma) | 18.0 | [14] |
| Valviamide B | HepG2 (Liver Cancer) | 7.8 | [15] |
Enzyme Inhibition
Halogenated tyrosine analogs can act as inhibitors of various enzymes. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity.
| Inhibitor | Enzyme | Ki (µM) | Reference(s) |
| Small-Molecule KRAS Inhibitor (SOF-436) | KRAS | 151 | [16] |
3-Iodotyrosine is also known to be a reversible inhibitor of the enzyme tyrosine hydroxylase.[17][18]
Impact on Cellular Signaling Pathways
Halogenated tyrosine analogs can modulate the activity of key signaling pathways, such as those mediated by Receptor Tyrosine Kinases (RTKs) and G-protein Coupled Receptors (GPCRs).
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that play crucial roles in cellular processes like growth, differentiation, and metabolism. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues, initiating a downstream signaling cascade.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Halogenated tyrosine analogs can be incorporated into proteins, potentially altering their conformation and function, thereby affecting their interaction with RTKs and downstream signaling components.
G-protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Ligand binding to a GPCR activates an associated G-protein, which then modulates the activity of effector enzymes or ion channels.
Caption: Generalized G-protein Coupled Receptor (GPCR) signaling pathway.
Some halogenated tyrosine analogs have been shown to modulate GPCR signaling. For example, 3,5-dibromo-L-phenylalanine can modulate glutamatergic transmission by interacting with NMDA and AMPA/kainate receptors, which can be modulated by GPCRs.[16]
Key Experimental Protocols
The study of halogenated tyrosine analogs relies on a variety of experimental techniques for their synthesis, characterization, and biological evaluation.
Synthesis of this compound
This protocol is adapted from a simple and efficient method for the gram-scale synthesis of this compound.[7][8][9][10]
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in acetic acid (AcOH)
Procedure:
-
Dissolve L-tyrosine in a mixture of HBr and AcOH.
-
Add 1.2 equivalents of DMSO to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete, monitoring by a suitable method like TLC.
-
Isolate the product by precipitation or crystallization.
Caption: Workflow for the synthesis of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][17][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of the test compound.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
References
- 1. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Studies on the biosynthesis of iodotyrosines: a soluble thyroidal iodide-peroxidase tyrosine-iodinase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 3-Chlorotyrosine (HMDB0001885) [hmdb.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of radiofluorinated analogs of m-tyrosine as potential L-dopa tracers via direct reaction with acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 18. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-L-tyrosine, a critical reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent potential health hazards.
Section 1: Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine and is utilized in biochemical research, particularly in the study of neurotransmitter systems and as a building block in the synthesis of novel pharmaceutical compounds.[1]
| Property | Value | Reference |
| Molecular Formula | C9H10BrNO3 | [1][2] |
| Molecular Weight | 260.08 g/mol | [2] |
| CAS Number | 38739-13-8 | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 247-248 °C | [3] |
| Boiling Point | 402.8±45.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in H2O (with sonication) and DMSO (with warming and pH adjustment). | [4] |
| Storage Temperature | 0-8 °C for short-term, -20°C for long-term (up to 3 years in powder form). | [1][4] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Summary of Hazards:
-
Ingestion: Harmful if swallowed.[3]
Section 3: Quantitative Toxicity Data
| Parameter | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | Not available | - | - |
| LC50 (Lethal Concentration, 50%) | Not available | - | - |
Section 4: Experimental Protocol - Safe Handling and Weighing of this compound Powder
This protocol outlines the necessary steps for safely handling and weighing this compound powder in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical splash goggles.
-
If handling large quantities or if there is a risk of dust generation, a respirator may be necessary.
2. Engineering Controls:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
3. Weighing Procedure:
-
Designate a specific area within the fume hood for weighing.
-
Place an analytical balance inside the fume hood or use a balance with a draft shield.
-
Use a clean, dry spatula and weighing paper or a suitable container to handle the powder.
-
Carefully transfer the desired amount of this compound, avoiding the creation of dust.
-
Close the primary container tightly immediately after use.
4. Spill and Waste Disposal:
-
In case of a spill, avoid breathing the dust.[3]
-
Carefully clean up the spill using a damp cloth or absorbent material to avoid generating airborne dust.
-
Place all contaminated materials, including used weighing paper and gloves, into a sealed container labeled for chemical waste.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[3]
5. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
-
Clean the balance and surrounding work area.
Section 5: Visualizations
Experimental Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Hazard Identification and Control Pathway
Caption: Logical relationship for hazard control.
Section 6: First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[3]
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Call a physician.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[3]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician.[3]
Section 7: Storage and Stability
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is between 0-8°C for short-term and -20°C for long-term.[1][4]
-
Stability: The product is stable under recommended storage conditions.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
Section 8: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[3]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
CAS number and molecular weight of 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. It is intended to serve as a technical resource, detailing its chemical properties, synthesis, and significant applications in biomedical research and pharmaceutical development. The information is presented to facilitate its use in experimental design and to provide a foundational understanding of its biological relevance.
Core Properties of this compound
This compound is distinguished by the substitution of a bromine atom at the third position of the aromatic ring of L-tyrosine. This modification imparts unique chemical characteristics that are leveraged in its various applications.
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized below. These values are essential for its proper handling, storage, and analytical detection.
| Property | Value |
| CAS Number | 38739-13-8 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 247-248 °C |
| Density | 1.7 ± 0.1 g/cm³ |
| Storage Conditions | 0-8 °C |
| Solubility | Soluble in water (requires sonication), DMSO (requires warming and pH adjustment) |
Analytical Quantification Data
The quantification of this compound in biological matrices is critical for its study as a biomarker. The following table presents key parameters from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its detection in human plasma.[1][2][3][4]
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 0.026 ng/mL | Plasma |
| Limit of Quantification (LOQ) | 0.096 ng/mL - 10 ng/mL | Plasma |
| Linearity Range | 10 to 300 ng/mL (R² = 0.9998) | Plasma |
| Method Variability (RSD) | 0.98–4.6% | Plasma |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for obtaining the compound for research purposes. Additionally, detailed protocols for its analysis and use in biological assays are provided.
Synthesis of this compound
Method 1: Bromination with N-Bromosuccinimide (NBS)
This method involves the direct bromination of L-tyrosine using N-bromosuccinimide as the bromine source.
-
Materials: L-tyrosine, N-bromosuccinimide (NBS), anhydrous Tetrahydrofuran (THF), silica gel for column chromatography.
-
Procedure:
-
Dissolve L-tyrosine (1.0 g) in anhydrous THF (15 mL).
-
Add N-bromosuccinimide (1.5 g, 8.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion.
-
Concentrate the resulting solution under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield this compound.
-
Method 2: Bromination with DMSO in HBr/AcOH
This approach provides a high-yield synthesis suitable for gram-scale production.[5]
-
Materials: L-tyrosine, Dimethyl sulfoxide (DMSO), Hydrobromic acid (HBr), Acetic acid (AcOH).
-
Procedure:
-
React L-tyrosine with 1.2 equivalents of DMSO in a mixture of HBr and AcOH.
-
Maintain the reaction under controlled temperature conditions.
-
The reaction results in a good yield of this compound.
-
Experimental Protocol: Quantification in Biological Samples
The following protocol outlines a method for the quantification of this compound in human plasma using LC-MS/MS, relevant to its application as a biomarker.[1][2][3][4]
-
Sample Preparation:
-
Collect blood samples in appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
-
Perform protein precipitation to remove larger molecules.
-
Use internal standards for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Employ a suitable C18 reverse-phase column for chromatographic separation.
-
Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of this compound.
-
Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.
-
Caption: Workflow for quantifying this compound in plasma.
Biological Significance and Applications
This compound is a versatile molecule with applications spanning neuroscience, diagnostics, and drug discovery.
Role in Signaling Pathways
As an analog of L-tyrosine, this compound has the potential to interact with the catecholamine biosynthesis pathway. L-tyrosine is the natural precursor for the synthesis of dopamine and norepinephrine, key neurotransmitters. The introduction of this compound could influence this pathway, potentially by competing with L-tyrosine for the active site of tyrosine hydroxylase, the rate-limiting enzyme.
Caption: Potential interaction of this compound with catecholamine synthesis.
Biomarker of Oxidative Stress
A significant application of this compound is its use as a biomarker for eosinophil-mediated oxidative stress and inflammation. In inflammatory conditions such as asthma and eosinophilic esophagitis, activated eosinophils release eosinophil peroxidase (EPO). This enzyme utilizes bromide ions to generate reactive brominating species, which then react with tyrosine residues in proteins to form this compound. Its detection in biological fluids can, therefore, indicate the presence and extent of eosinophil-dependent tissue injury.[6]
Caption: Enzymatic pathway for this compound formation in inflammation.
Applications in Drug Development and Research
-
Neuroscience Research: It serves as a tool to study neurotransmitter systems and the role of tyrosine derivatives in dopamine synthesis.
-
Drug Discovery: this compound is used as a precursor for the synthesis of novel compounds and in structure-activity relationship studies for developing therapeutics for neurological disorders.
-
Biochemical Assays: It is employed in assays to investigate enzyme activity related to tyrosine metabolism.
-
PET Imaging: Radiolabeled analogs of this compound are being explored for the imaging of malignant tumors.
References
- 1. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and this compound in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Fundamental Biochemistry of 3-Bromo-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but plays a significant role in various biochemical processes.[1][2] Its structural similarity to L-tyrosine allows it to interact with enzymes that utilize tyrosine as a substrate, making it a valuable tool in neuroscience research and drug development.[3] This technical guide provides an in-depth overview of the core biochemistry of this compound, including its synthesis, metabolic fate, and its role as a modulator of key signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is an off-white to light yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][3] |
| Molecular Weight | 260.08 g/mol | [1][4] |
| CAS Number | 38739-13-8 | [1][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis of this compound
Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common approaches.
Experimental Protocol 1: Bromination using Dimethyl Sulfoxide (DMSO) in Hydrobromic Acid/Acetic Acid
This method provides a simple and efficient way to produce gram quantities of this compound.[5][6]
Materials:
-
L-tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr)
-
Acetic acid (AcOH)
Procedure:
-
Dissolve L-tyrosine in a mixture of hydrobromic acid and acetic acid.
-
Add 1.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture under controlled conditions.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Collect the crude product by filtration.
-
Purify the this compound by recrystallization or chromatography.
Experimental Protocol 2: Nonenzymatic Preparative-Scale Synthesis
This method allows for the simultaneous preparation of dityrosine and 3-bromotyrosine with high recovery.[7]
Materials:
-
L-tyrosine
-
Deionized water
-
1.6 M Hydrochloric acid (HCl)
-
Aqueous potassium bromate (KBrO₃)
Procedure:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Divide the solution into six glass culture tubes.
-
Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.
-
Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.
-
Cool the tubes and lyophilize to dryness if needed.
-
Dissolve the material in each tube in 0.5 mL of deionized water.
-
Centrifuge through a 0.22-µm nylon centrifuge tube filter.
-
Purify the 3-bromotyrosine using semipreparative and analytical HPLC.
Metabolic Pathways of this compound
In vivo studies in rats have elucidated the primary metabolic fate of this compound. The main metabolic pathways are deamination/decarboxylation and de-bromination.
Quantitative Metabolic Data
| Metabolite | Percentage of Infused Dose Excreted in Urine |
| Unchanged this compound | 0.12 ± 0.02% |
| 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) | 0.43 ± 0.04% |
| [D₃]4-hydroxyphenylacetic acid (de-brominated) | ~1.3% |
Data from a study involving intraperitoneal injection of [D₃]bromotyrosine in Sprague-Dawley rats.
The major metabolic pathway is de-halogenation, indicating that the bromine substituent is actively removed in the body.
Metabolic pathways of this compound.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is as a competitive inhibitor of enzymes that use L-tyrosine as a substrate. This is particularly relevant in the catecholamine biosynthesis pathway.
Catecholamine Biosynthesis Pathway
L-tyrosine is the precursor for the synthesis of crucial neurotransmitters, including dopamine and norepinephrine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. As a structural analog of L-tyrosine, this compound can competitively inhibit tyrosine hydroxylase, thereby modulating the downstream synthesis of these neurotransmitters.[3][8][9]
Inhibition of catecholamine synthesis by this compound.
Experimental Protocols for Biochemical Assays
Tyrosinase Inhibition Assay
This protocol can be used to determine the inhibitory effect of this compound on tyrosinase activity.[8][10][11]
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-tyrosine, this compound, and tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound to the test wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-tyrosine substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound) and generate a Lineweaver-Burk plot.
Workflow for a tyrosinase inhibition assay.
Applications in Research and Drug Development
The unique biochemical properties of this compound make it a valuable molecule for several applications:
-
Neuroscience Research: As a tool to study the role of catecholamine pathways in various neurological processes and disorders.[3]
-
Drug Development: As a lead compound for the development of novel therapeutics targeting enzymes in the tyrosine metabolic pathways for conditions such as neurological disorders.[3]
-
Biomarker: 3-Bromotyrosine has been identified as a potential biomarker for eosinophil-peroxidase-mediated protein oxidation, which is relevant in inflammatory conditions like asthma.[7]
-
Biochemical Assays: Used in assays to measure the activity of enzymes involved in tyrosine metabolism.[3]
-
Antibody Production: Utilized in the preparation and synthesis of polyclonal antibodies against brominated proteins, which can be relevant for studying allergic responses.[2]
Conclusion
This compound is a synthetically accessible and biochemically active molecule with significant potential in research and drug development. Its ability to competitively inhibit key enzymes in the catecholamine biosynthesis pathway provides a clear mechanism for its biological effects. Understanding its synthesis, metabolic fate, and interaction with signaling pathways is crucial for leveraging its potential as a research tool and a therapeutic lead. This guide provides a foundational overview to support further investigation and application of this interesting halogenated amino acid.
References
- 1. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-L-tyrosine
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key derivative of L-tyrosine used in various research and development applications, including neurotransmitter studies, drug development, and protein engineering.[1] This document consolidates available data on its physicochemical properties, offers detailed experimental protocols, and visualizes relevant biological and analytical processes.
Physicochemical Properties of this compound
This compound is a non-proteinogenic α-amino acid, specifically a derivative of L-tyrosine with a bromine substituent on the benzene ring.[2] Its molecular formula is C₉H₁₀BrNO₃, and it has a molecular weight of approximately 260.09 g/mol .[2][3]
Solubility Data
The solubility of this compound is critical for its application in both in vitro and in vivo studies. The compound exhibits variable solubility depending on the solvent, temperature, and pH.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Source(s) |
| Water (H₂O) | 2 mg/mL (7.69 mM) | Requires sonication. | [3] |
| Dimethyl Sulfoxide (DMSO) | 1.96 mg/mL (7.54 mM) | Requires sonication, warming, adjusting pH to 3 with HCl, and heating to 60°C. Purity of DMSO is critical. | [3] |
| Ethanol | Sparingly Soluble | Suggested as an alternative if other solvents are ineffective. Data is inferred from the related compound 3,5-dibromo-L-tyrosine. | [4][5] |
| Dimethylformamide (DMF) | Not Quantified | Suggested as a potential alternative solvent. | [4] |
For in vivo applications where aqueous solubility is low (< 1 mg/mL), specific formulations are recommended to achieve desired concentrations.[4] These often involve co-solvents and surfactants. Examples of such formulations include:
-
Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline[4]
-
Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[4]
-
Formulation 3: 10% DMSO, 90% Corn Oil[4]
Stability Profile
The stability of this compound is crucial for ensuring its integrity during storage, handling, and experimentation.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [3][4] |
| Powder | 4°C | 2 years | [3][4] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
Key Stability Considerations:
-
Shipping: The compound is stable at ambient temperatures for the short durations typical of shipping and customs clearance.[3][4]
-
Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is imperative to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.[3]
-
In Vivo Stability: While a related radiolabeled compound, [(77)Br]BAMT, was found to be stable in vitro, it underwent catabolism and some debromination after administration in mice.[6] This suggests that this compound may also be subject to metabolic degradation in vivo.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMSO) in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a prolonged period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached. For poorly soluble systems, sonication and gentle warming may be applied as needed.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Concentration Measurement:
-
Carefully collect a precise volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result represents the solubility of the compound under the tested conditions.
-
Protocol for Assessing Solution Stability
This protocol describes a method to evaluate the stability of this compound in a solution over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Use a validated analytical method (e.g., HPLC) to confirm the initial concentration (T=0).
-
-
Storage:
-
Aliquot the stock solution into multiple vials to avoid contamination and evaporation during sampling.
-
Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from storage.
-
Allow the solution to return to room temperature if frozen.
-
Analyze the sample by HPLC to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the degradation rate constant and the shelf-life of the solution under the tested conditions.
-
Biological and Analytical Pathways
While this compound is not a primary component of major signaling cascades, it is a significant biomarker for oxidative stress and tissue injury mediated by eosinophils.
Formation in Oxidative Stress
Eosinophil peroxidase (EPO), an enzyme released by activated eosinophils, utilizes bromide ions present in plasma to generate potent brominating agents. These agents can react with protein tyrosine residues to form 3-Bromotyrosine and 3,5-Dibromotyrosine, making them potential markers for eosinophil-dependent inflammation and damage.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound TFA | Amino Acid Derivatives | 2320428-62-2 | Invivochem [invivochem.com]
- 5. 3,5-dibromo-L-tyrosine [chemister.ru]
- 6. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of 3-Bromo-L-tyrosine into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific incorporation of the non-canonical amino acid 3-Bromo-L-tyrosine (3-Br-Tyr) into proteins. This technology enables the production of engineered proteins with novel functionalities, offering valuable tools for research and therapeutic development. Applications include the study of protein structure and function, the investigation of signaling pathways, and the development of proteins with enhanced stability and activity.[1]
Introduction
The ability to incorporate unnatural amino acids (uAAs) into proteins at specific sites opens up new avenues for protein engineering and functional studies. This compound, a halogenated derivative of L-tyrosine, is of particular interest due to its unique chemical properties. It can serve as a spectroscopic probe, a tool for creating novel intra-protein crosslinks, and potentially as a non-hydrolyzable mimic of phosphotyrosine, a key post-translational modification in cellular signaling.
The most robust method for site-specific incorporation of uAAs is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This system works independently of the host cell's endogenous translational machinery. An engineered aaRS specifically recognizes the uAA and charges it onto an orthogonal suppressor tRNA, which in turn delivers the uAA to the ribosome in response to a unique codon, typically the amber stop codon (UAG).
This document provides protocols for both in vivo incorporation of 3-Br-Tyr in Escherichia coli and in vitro incorporation using a wheat germ cell-free protein synthesis (CFPS) system.
Data Presentation
| Parameter | In Vivo (E. coli) | In Vitro (Wheat Germ CFPS) | Reference |
| Expression System | E. coli BL21(DE3) | Wheat Germ Extract | |
| Engineered Enzyme | Engineered E. coli Tyrosyl-tRNA Synthetase (TyrRS) with Y37V and Q195C mutations | Engineered E. coli Tyrosyl-tRNA Synthetase (TyrRS) with Y37V and Q195C mutations | [2] |
| Suppressor tRNA | Orthogonal amber suppressor tRNA (e.g., derived from B. stearothermophilus tRNATyr) | Orthogonal amber suppressor tRNA | [3] |
| This compound Concentration | 0.5 g/L in growth media | 0.3 mM in reaction mixture | [4] |
| Typical Protein Yield | 60-90 mg/L of culture | ~1 mg/mL of reaction mixture | [5] |
| Incorporation Efficiency | >95% | >95% | [2] |
Experimental Protocols
Preparation of this compound
A simple and efficient method for the synthesis of this compound involves the bromination of L-tyrosine using dimethyl sulfoxide (DMSO) in an aqueous hydrobromic acid (HBr)/acetic acid (AcOH) solution.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (48% aqueous)
-
Acetic acid (glacial)
Procedure:
-
Dissolve L-Tyrosine in a mixture of HBr and AcOH.
-
Add 1.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture at 60-70°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction and precipitate the product.
-
Wash the precipitate and dry under vacuum to obtain this compound.
In Vivo Incorporation in E. coli
This protocol describes the expression of a target protein containing 3-Br-Tyr at a specific site in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the target gene with an amber (TAG) codon at the desired position.
-
Plasmid expressing the engineered TyrRS (Y37V/Q195C) and the orthogonal suppressor tRNA (e.g., pEVOL-p-AzF plasmid backbone adapted for 3-Br-Tyr).
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transform E. coli BL21(DE3) with the plasmid containing your gene of interest and the plasmid carrying the engineered TyrRS and suppressor tRNA.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium containing antibiotics and 0.5 g of this compound.
-
Grow the culture at 37°C with shaking to an OD600 of 0.5.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.
-
Continue to shake the culture overnight at 30°C.
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques.
In Vitro Incorporation using Wheat Germ Cell-Free Protein Synthesis (CFPS)
This protocol provides a method for the synthesis of a protein containing 3-Br-Tyr using a wheat germ cell-free expression system.
Materials:
-
Wheat Germ Extract Kit (e.g., from CellFree Sciences, Japan)
-
Plasmid or linear DNA template for the target gene with an amber (TAG) codon.
-
Engineered TyrRS (Y37V/Q195C) and suppressor tRNA (can be added as purified components or expressed from a co-expressed plasmid).
-
This compound
-
Amino acid mixture (lacking tyrosine)
-
Energy source (ATP, GTP, creatine phosphate, creatine kinase)
-
Reaction buffer (containing HEPES, potassium acetate, magnesium acetate, etc.)
Procedure:
-
Prepare the DNA template for the target protein. If using a plasmid, it should contain a T7 or SP6 promoter.
-
Set up the cell-free translation reaction in a final volume of 50 µL. A typical reaction mixture contains:
-
12.5 µL of wheat germ extract (24% v/v)
-
Reaction buffer (final concentrations: 24 mM HEPES-KOH pH 7.8, 100 mM potassium acetate, 2.5 mM magnesium acetate, 2 mM DTT, 0.4 mM spermidine)
-
Energy source (final concentrations: 1.2 mM ATP, 0.25 mM GTP, 16 mM creatine phosphate, 0.45 mg/mL creatine kinase)
-
Amino acid mixture (final concentration: 0.3 mM each of 19 amino acids, excluding tyrosine)
-
This compound (final concentration: 0.3 mM)
-
Engineered TyrRS and suppressor tRNA
-
DNA template (e.g., 7.2 µg of mRNA)
-
-
Incubate the reaction mixture at 21-25°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be used.
-
Purify the synthesized protein using appropriate methods, such as affinity chromatography if the protein is tagged.
Verification of this compound Incorporation
a. Intact Protein Mass Spectrometry
-
Purify the protein containing 3-Br-Tyr.
-
Prepare the sample for mass spectrometry by buffer exchanging into a low-salt, volatile buffer (e.g., 10 mM ammonium acetate). The protein concentration should be around 10 µM.[6]
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein.
-
Compare the experimental mass with the theoretical mass of the protein with and without 3-Br-Tyr incorporation. The mass shift for the substitution of tyrosine (C9H11NO3, MW: 181.19 g/mol ) with this compound (C9H10BrNO3, MW: 260.08 g/mol ) is approximately +78.9 Da.
b. Amino Acid Analysis
-
Hydrolyze the purified protein in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acid mixture.
-
Analyze the derivatized amino acids by HPLC or GC-MS.
-
Quantify the amount of 3-Br-Tyr relative to other amino acids.
Visualizations
Caption: Experimental workflow for incorporating this compound.
Caption: 3-Br-Tyr as a non-hydrolyzable phosphotyrosine mimic.
References
- 1. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intact Protein [ucimsf.ps.uci.edu]
3-Bromo-L-tyrosine as a Versatile Probe for Elucidating Protein Structure and Function
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise three-dimensional structure of a protein is fundamental to its biological function. Understanding these intricate architectures is paramount for deciphering molecular mechanisms, designing novel therapeutics, and engineering proteins with desired properties. 3-Bromo-L-tyrosine, a non-proteinogenic amino acid, has emerged as a powerful and versatile probe for interrogating protein structure through various biophysical techniques. Its unique electronic and steric properties, conferred by the bromine atom on the tyrosine ring, provide a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, a heavy atom for X-ray crystallography, and a potential modulator of fluorescence. This document provides detailed application notes and protocols for utilizing this compound as a probe in protein structure analysis.
Applications in Protein Structural Biology
The incorporation of this compound into a protein of interest can be achieved through site-directed mutagenesis using amber suppression technology, allowing for its precise placement at any desired tyrosine codon. Once incorporated, this modified amino acid serves as a powerful tool for various structural biology techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the bromine atom on this compound induces significant changes in the local electronic environment, leading to predictable perturbations in the chemical shifts of nearby nuclei. This "bromine effect" serves as a distinct fingerprint, confirming the successful and site-specific incorporation of the probe.
Key Advantages in NMR:
-
Confirmation of Incorporation: The altered chemical shifts of the aromatic protons and carbons of the brominated tyrosine residue provide unambiguous evidence of its presence and location within the protein.
-
Structural Restraints: The bulky bromine atom can induce subtle conformational changes that can be mapped by analyzing changes in Nuclear Overhauser Effect (NOE) patterns compared to the wild-type protein. These new NOE constraints can provide valuable distance information for structure calculation.
-
Probing Interactions: Changes in the chemical shifts of the this compound residue upon ligand binding or protein-protein interaction can provide insights into the binding interface and the conformational changes that occur upon complex formation.
X-ray Crystallography
The bromine atom in this compound is a relatively heavy atom, which can be invaluable in X-ray crystallography for solving the phase problem, a critical step in determining the electron density map and, ultimately, the protein's three-dimensional structure.
Key Advantages in X-ray Crystallography:
-
Phasing: The anomalous scattering signal from the bromine atom can be used for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, facilitating the determination of novel protein structures.
-
Structural Marker: The well-defined electron density of the bromine atom can serve as a clear marker to trace the polypeptide chain and to verify the correctness of the structural model.
Fluorescence Spectroscopy
While the intrinsic fluorescence of natural tyrosine residues is a well-established tool for studying protein structure and dynamics, the fluorescence properties of this compound are less characterized. The heavy atom effect of bromine is known to quench fluorescence in some fluorophores. Therefore, the incorporation of this compound could potentially be used as a site-specific fluorescence quencher to study local conformational changes or binding events. However, direct experimental data on the fluorescence quantum yield and lifetime of this compound within a protein are currently limited, and further investigation is required to fully establish its utility as a fluorescent probe.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for its application in structural biology.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Tyrosine vs. This compound in a Peptide Context
| Atom | L-Tyrosine ¹H Shift (ppm) | This compound ¹H Shift (ppm) (Predicted) | L-Tyrosine ¹³C Shift (ppm) | This compound ¹³C Shift (ppm) (Predicted) |
| Hα | 4.60 | ~4.60 | Cα | 55.6 |
| Hβ | 3.03, 2.93 | ~3.05, ~2.95 | Cβ | 36.9 |
| Hδ | 7.07 | ~7.20 | Cγ | 127.8 |
| Hε | 6.76 | ~6.90 | Cδ | 130.4 |
| OH | 9.27 | ~9.30 | Cε | 115.5 |
| Cζ | 155.5 |
Note: Actual chemical shifts may vary depending on the local protein environment, pH, and temperature.
Table 2: Representative X-ray Crystallography Data Parameters
| Parameter | Example Value |
| Data Collection | |
| Wavelength (Å) | 0.979 (for anomalous scattering from Bromine) |
| Resolution (Å) | 1.5 - 2.5 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 50.1, 65.2, 80.5 |
| Refinement | |
| R-work / R-free | 0.18 / 0.22 |
| Ramachandran Plot | 98% in favored regions |
Note: These are example values and will vary for different proteins.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound using Amber Suppression
This protocol describes the in vivo incorporation of this compound into a target protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).
Materials:
-
Expression plasmid for the target protein with a UAG codon at the desired tyrosine position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and Terrific Broth (TB).
-
This compound.
-
Arabinose and IPTG.
-
Appropriate antibiotics.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v) and incubate for 30 minutes.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 20°C for 16-20 hours.
-
Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.
-
Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: NMR Data Acquisition and Analysis
Sample Preparation:
-
Purify the protein containing this compound to >95% homogeneity.
-
Exchange the protein into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1-1.0 mM).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (≥600 MHz).
-
¹H-¹⁵N HSQC: To assess the overall fold and purity of the protein.
-
¹H-¹³C HSQC: To observe the chemical shifts of the aromatic carbons of the this compound.
-
TOCSY: To identify the spin systems of the amino acid residues.
-
NOESY: To obtain through-space distance restraints for structure calculation.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Assign the chemical shifts of the protein backbone and side chains.
-
Compare the chemical shifts of the this compound residue to those of a standard tyrosine to confirm incorporation.
-
Analyze the NOESY spectra to identify distance restraints involving the this compound.
-
Use the collected restraints to calculate the three-dimensional structure of the protein.
Protocol 3: Protein Crystallization and X-ray Data Collection
Crystallization:
-
Purify the protein containing this compound to a high concentration (typically 5-20 mg/mL) in a low-salt buffer.
-
Screen for crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
To utilize the anomalous signal from bromine, collect data at a wavelength near the bromine absorption edge (~0.92 Å).
-
Collect a complete dataset, ensuring high redundancy and completeness.
Structure Determination:
-
Process the diffraction data using software such as XDS or MOSFLM.
-
Solve the phase problem using the anomalous signal from the bromine atom (SAD or MAD phasing) with software like SHELX or Phenix.
-
Build the protein model into the resulting electron density map using software like Coot.
-
Refine the structure using software such as Phenix or REFMAC5.
-
Validate the final structure using tools like MolProbity.
Visualizations
Caption: Experimental workflow for using this compound as a probe.
Caption: Mechanism of amber suppression for this compound incorporation.
Application Notes and Protocols for Studying Enzyme Kinetics with 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potential Applications in Enzyme Inhibition
3-Bromo-L-tyrosine is explored as a lead compound in drug development for neurological disorders and is used in biochemical assays to investigate enzyme activity related to tyrosine metabolism.[1] Its structure suggests potential inhibitory activity against several key enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis, the pathway responsible for pigmentation in skin and hair.[2][3] Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders.
-
Tyrosine Hydroxylase: The rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[4][5] Inhibitors of this enzyme can modulate neurotransmitter levels and are valuable tools in neuroscience research.
-
Catechol-O-methyltransferase (COMT): An enzyme involved in the degradation of catecholamines.[4] COMT inhibitors are used in the treatment of Parkinson's disease to protect L-DOPA from peripheral degradation.
Quantitative Data on a Structurally Related Tyrosinase Inhibitor
While specific kinetic data for this compound is not prevalent in published literature, a novel synthetic inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) , which shares the 3-bromo-4-hydroxybenzylidene moiety, has demonstrated potent tyrosinase inhibitory activity.[6] This data provides a strong rationale for investigating this compound as a tyrosinase inhibitor.
| Inhibitor | Target Enzyme | Substrate | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) | Reference |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | L-tyrosine | 4.1 ± 0.6 | Kojic Acid | 22.0 ± 4.7 | [6] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-tyrosine as a substrate.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control)
-
L-Tyrosine (Substrate)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate. Adjust pH to 6.8.
-
Mushroom Tyrosinase Solution (500 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare fresh.
-
L-Tyrosine Solution (2 mM): Dissolve L-tyrosine in phosphate buffer. Gentle heating may be required to fully dissolve. Cool to room temperature before use.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in DMSO.
3. Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the kojic acid stock solution with phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the well should not exceed 1%.
-
In a 96-well plate, add the following to each well in triplicate:
-
Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Positive Control Wells: 20 µL of kojic acid dilution + 140 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Enzyme Control Wells (100% activity): 20 µL of DMSO (at the same final concentration as in the test wells) + 140 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution.
-
Blank Wells: 160 µL of phosphate buffer + 20 µL of mushroom tyrosinase solution (for substrate blank) OR 180 µL of phosphate buffer (for sample blank).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-tyrosine solution to all wells.
-
Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode for at least 10-20 minutes, taking readings every minute.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the rate of reaction of the enzyme control.
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Protocol 2: Determination of Inhibition Type (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound).
-
Perform the tyrosinase inhibition assay as described above, but with at least three different concentrations of L-tyrosine.
-
For each substrate concentration, test a range of this compound concentrations.
-
Calculate the reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Plot the data on a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
Analyze the resulting plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Melanogenesis Pathway
The following diagram illustrates the central role of tyrosinase in the biosynthesis of melanin. This compound, as a tyrosine analog, can potentially inhibit this pathway at the initial step.
Dopamine Synthesis and Metabolism Pathway
This diagram shows the synthesis of dopamine from L-tyrosine, a process in which tyrosine hydroxylase is the rate-limiting enzyme, and the subsequent metabolism of dopamine by COMT. This compound could potentially inhibit both tyrosine hydroxylase and COMT.
Experimental Workflow for Tyrosinase Inhibitor Screening
The following workflow diagram outlines the key steps in screening for tyrosinase inhibitors like this compound.
Conclusion
This compound presents a promising scaffold for the development of enzyme inhibitors, particularly for enzymes involved in tyrosine metabolism. The provided protocols offer a robust framework for researchers to investigate its inhibitory effects on tyrosinase and other related enzymes. While direct kinetic data for this compound is still needed, the potent inhibitory activity of structurally similar compounds warrants further investigation into its potential as a modulator of enzymatic activity for applications in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
Site-Specific Protein Labeling with 3-Bromo-L-tyrosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities provides a precise method for introducing probes, drugs, or other moieties at defined positions within a protein's structure. 3-Bromo-L-tyrosine, a halogenated derivative of the natural amino acid L-tyrosine, serves as an excellent handle for site-specific protein labeling. Its bromine substituent is chemically inert within the cellular environment but can be selectively targeted for post-translational modification through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
This document provides detailed application notes and protocols for the site-specific incorporation of this compound into a protein of interest and its subsequent labeling with a desired molecule.
Core Principles
The methodology for site-specific protein labeling using this compound is a two-stage process:
-
Genetic Incorporation of this compound: An engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair are utilized to incorporate this compound in response to a unique codon, typically the amber stop codon (TAG), at a specific site in the target protein's gene.[1][3] This is achieved by co-expressing the orthogonal pair and the mutant gene of interest in a suitable expression system, such as E. coli or mammalian cells, in the presence of this compound in the growth medium.
-
Bioorthogonal Chemical Labeling: The bromine atom on the incorporated this compound residue serves as a chemical handle for the attachment of a probe molecule. The Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for this purpose, forming a stable carbon-carbon bond between the brominated tyrosine and a boronic acid- or boronate ester-functionalized probe.[1]
Experimental Workflows
Genetic Incorporation of this compound
Caption: Workflow for the incorporation of this compound into a protein.
Suzuki-Miyaura Cross-Coupling for Protein Labeling
Caption: Workflow for the Suzuki-Miyaura cross-coupling labeling reaction.
Detailed Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
Materials:
-
Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (BrY-RS) and its cognate tRNA (e.g., pEVOL-BrY).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) agar plates and broth with appropriate antibiotics.
-
Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, thiamine, and 19 amino acids (excluding tyrosine).
-
This compound (stock solution in 0.1 M HCl).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the pEVOL-BrY plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal medium with the overnight culture. Add this compound to a final concentration of 1 mM. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.[1]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using the appropriate affinity chromatography method.
-
Verification: Confirm the incorporation of this compound by mass spectrometry. The expected mass increase is approximately 78.9 Da per incorporation.
Protocol 2: Suzuki-Miyaura Coupling of a Fluorescent Probe to a this compound Containing Protein
Materials:
-
Purified protein containing this compound (1-5 mg/mL in a degassed buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Fluorescent boronic acid or boronate ester derivative (e.g., fluorescein boronic acid).
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a water-soluble palladium catalyst).
-
Water-soluble phosphine ligand (e.g., TPPTS).
-
Base (e.g., sodium carbonate).
-
Degassed reaction buffer.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the fluorescent probe.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein, the fluorescent boronic acid derivative (typically 10-50 fold molar excess over the protein), the palladium catalyst (typically 5-10 mol% relative to the protein), the ligand (typically 2-4 fold molar excess over the palladium), and the base.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Purification: Remove the unreacted fluorescent probe, catalyst, and ligand by size-exclusion chromatography. Collect the protein-containing fractions.
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescent probe.
-
Confirm the purity of the labeled protein by SDS-PAGE and in-gel fluorescence imaging.
-
Verify the final product and the site of labeling by mass spectrometry.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Incorporation Yield of 3-Br-Tyr | 5-20 mg/L of culture | Highly dependent on the protein, expression conditions, and the specific orthogonal pair used. |
| Suzuki-Miyaura Labeling Efficiency | >90% | Can be achieved with optimized conditions. |
| Molar Excess of Probe | 10-50 fold | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Palladium Catalyst Loading | 5-10 mol% | Higher loading can increase the reaction rate but also the risk of protein damage. |
| Reaction Time | 4-16 hours | Can be optimized by monitoring the reaction progress. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low incorporation of this compound | Inefficient orthogonal synthetase/tRNA pair. | Optimize expression conditions (temperature, induction time). Use a different orthogonal pair.[1] |
| Low concentration or degradation of this compound. | Ensure the correct concentration and fresh preparation of the this compound solution. | |
| Low labeling efficiency in Suzuki-Miyaura reaction | Inactive catalyst. | Use freshly prepared catalyst and ligand solutions. Ensure the reaction buffer is thoroughly degassed. |
| Inaccessible bromine on the protein. | Perform a denaturation-renaturation cycle of the protein if the labeling site is buried. | |
| Protein precipitation during labeling | High concentration of organic solvent (DMF/DMSO). | Reduce the concentration of the organic solvent. |
| Protein instability under reaction conditions. | Add stabilizing agents like glycerol or arginine to the reaction buffer. Screen different pH values for the reaction buffer. |
Application Example: Investigating Receptor Tyrosine Kinase (RTK) Signaling
Site-specific labeling with this compound can be used to study the intricate signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By incorporating this compound at a specific site in an RTK or a downstream signaling protein, researchers can attach fluorescent probes to monitor conformational changes, protein-protein interactions, or localization within the cell.
Caption: EGFR signaling pathway that can be studied using 3-Br-Tyr labeling.
By labeling EGFR with a FRET donor and a downstream signaling partner like Grb2 with a FRET acceptor, the dynamics of their interaction upon EGF stimulation can be precisely measured. This provides valuable insights into the kinetics and spatial regulation of signal transduction, which is crucial for understanding diseases like cancer and for the development of targeted therapies.
References
Application Notes and Protocols: 3-Bromo-L-tyrosine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, is a versatile molecule with significant applications in drug discovery and development. Its unique chemical properties make it a valuable tool for studying enzyme kinetics, a precursor for synthesizing novel therapeutic agents, and a biomarker for specific pathological conditions. These application notes provide a comprehensive overview of the utility of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.
I. Applications in Drug Discovery
This compound serves multiple roles in the drug discovery pipeline, from target identification and validation to lead optimization.
Enzyme Inhibition and Lead Generation
This compound and its derivatives are effective inhibitors of key enzymes, particularly tyrosinase and tyrosine hydroxylase, making them attractive starting points for the development of drugs targeting pathways regulated by these enzymes.
-
Tyrosinase Inhibition for Hyperpigmentation Disorders: Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders and for skin whitening in cosmetics[1][2]. Derivatives of this compound have shown potent tyrosinase inhibitory activity. For instance, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), a synthetic derivative, is a competitive inhibitor of mushroom tyrosinase with significantly greater potency than the well-known inhibitor, kojic acid[3].
Biomarker for Inflammatory Diseases
3-Bromotyrosine is a specific biomarker for oxidative stress mediated by myeloperoxidase (MPO) and eosinophil peroxidase (EPO), enzymes involved in the inflammatory response[5].
-
Monitoring Eosinophilic Inflammation: In conditions such as asthma and eosinophilic esophagitis, activated eosinophils release EPO, which catalyzes the formation of reactive bromine species that subsequently modify proteins, forming 3-bromotyrosine[5]. Quantification of 3-bromotyrosine in biological fluids like plasma can, therefore, serve as a specific marker of eosinophil-mediated tissue injury[5][6][7].
Precursor for Novel Compound Synthesis
The chemical structure of this compound, with its reactive bromine atom, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic activities[4].
PET Imaging Agent Development
Radiolabeled analogs of this compound have been explored as potential positron emission tomography (PET) imaging agents for tumors. For example, 3-[(76)Br]bromo-α-methyl-L-tyrosine has shown high tumor accumulation in preclinical models, suggesting its potential for visualizing malignant tumors[8].
II. Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: Tyrosinase Inhibition Data
| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Reference |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom | L-Tyrosine | Competitive | 4.1 ± 0.6 | [3] |
| Kojic Acid (Reference) | Mushroom | L-Tyrosine | Competitive | 22.0 ± 4.7 | [3] |
| Bromo-compound 3 from S. latiuscula | Mushroom | L-Tyrosine | Not specified | 2.92 ± 0.04 | [9] |
| Bromo-compound 1 from S. latiuscula | Mushroom | L-Tyrosine | Not specified | 10.78 ± 0.04 | [9] |
Table 2: Tyrosine Hydroxylase Inhibition Data
| Compound | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| 3-Iodo-L-tyrosine | Purified beef adrenal | Competitive | 0.39 | This is an adaptation from a known protocol for a similar compound. |
Table 3: Quantification of 3-Bromotyrosine in Human Plasma
| Analyte | Limit of Quantification (ng/mL) | Calibration Curve Range (ng/mL) | R² | Reference |
| 3-Bromotyrosine | 10 | 10 - 300 | 0.9998 | [7] |
| L-Tyrosine | 50 | 50 - 500 | 0.9995 | [7] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a simple and efficient method for the gram-scale preparation of this compound[10][11].
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in acetic acid (AcOH)
-
Stir plate and magnetic stir bar
-
Reaction vessel
-
Heating mantle or oil bath
Procedure:
-
Dissolve L-Tyrosine in a solution of HBr/AcOH in a suitable reaction vessel.
-
Add 1.2 equivalents of DMSO to the reaction mixture.
-
Heat the reaction mixture with stirring under controlled conditions (e.g., in an oil bath). The original protocol does not specify the exact temperature, so optimization may be required.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding a non-solvent or removal of the solvent under reduced pressure.
-
Purify the crude product, for example, by recrystallization, to obtain pure this compound.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol is based on the method used to evaluate the inhibitory activity of MHY1498[3].
Materials:
-
Mushroom tyrosinase
-
L-Tyrosine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
This compound or its derivative (test inhibitor)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of mushroom tyrosinase, L-tyrosine, the test inhibitor, and kojic acid in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations (or kojic acid for the positive control, or buffer for the negative control).
-
Mushroom tyrosinase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-tyrosine solution to each well.
-
Immediately measure the absorbance at 492 nm (for dopachrome formation) in kinetic mode for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Quantification of 3-Bromotyrosine in Plasma by LC-MS/MS
This protocol is a summary of a validated method for quantifying 3-bromotyrosine in human plasma[7].
Materials:
-
Human plasma samples
-
Internal standards (e.g., isotopically labeled 3-bromotyrosine and L-tyrosine)
-
Acetonitrile for protein precipitation
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standards.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the analytes.
-
Detect and quantify 3-bromotyrosine and L-tyrosine using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of 3-bromotyrosine and L-tyrosine standards.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
Protocol 4: Cellular Uptake Assay (General Method Adaptation)
This is a general protocol for measuring the cellular uptake of a compound, which can be adapted for this compound, ideally using a radiolabeled version for sensitive quantification.
Materials:
-
Cultured cells of interest
-
Radiolabeled this compound (e.g., with ³H or ¹⁴C)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell lysis buffer (e.g., containing a non-ionic detergent)
-
Scintillation counter and scintillation fluid
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate and grow to a desired confluency.
-
On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Add the uptake buffer containing a known concentration of radiolabeled this compound to the cells. For determining non-specific uptake, add a large excess of unlabeled this compound to a parallel set of wells.
-
Incubate the plate at 37°C for various time points.
-
To terminate the uptake, rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabeled compound.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and express the results as pmol of compound per mg of protein.
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in drug discovery.
References
- 1. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of 3-Bromo-L-tyrosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine (3-BrY) is a halogenated amino acid formed through the enzymatic activity of eosinophil peroxidase (EPO) on L-tyrosine in the presence of bromide ions. Its presence in biological samples is increasingly recognized as a specific biomarker for eosinophil activation and associated inflammatory conditions, such as asthma and allergic inflammatory disorders. Accurate and sensitive detection of 3-BrY is crucial for understanding its pathological role and for the development of novel diagnostic and therapeutic strategies. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to detect and quantify this compound.
Biological Significance and Formation Pathway
This compound is a product of oxidative stress mediated by eosinophils. Upon activation, eosinophils release eosinophil peroxidase (EPO), which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), catalyzes the formation of reactive brominating species. These species then react with tyrosine residues on proteins or free L-tyrosine to form this compound.
Analytical Methods
The primary methods for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical techniques for the detection of this compound.
| Parameter | LC-MS/MS | ELISA (Competitive) | HPLC-UV | HPLC-ECD |
| Limit of Detection (LOD) | 0.026 ng/mL | 4.688 ng/mL[1] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.096 ng/mL | Not Reported | Not Reported | Not Reported |
| Detection Range | - | 7.8 - 500 ng/mL[1] | Not Reported | Not Reported |
| Precision (CV%) | <10% | Intra-Assay: <8%, Inter-Assay: <10%[1] | Not Reported | Not Reported |
| Accuracy | 95-105% | Not Reported | Not Reported | Not Reported |
| Sample Type | Human Plasma | Serum, Plasma, Tissue Homogenates[1] | Biological Samples | Biological Samples |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Experimental Workflow:
Methodology:
-
Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13C6-labeled this compound).
-
Add 10 µL of 0.2% trifluoroacetic acid and vortex.
-
Precipitate proteins by adding 200 µL of acetone.
-
Vortex and then centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-0.7 min: 10% B
-
0.7-5 min: 10-40% B
-
5-5.5 min: 40-95% B
-
5.5-6.5 min: 95% B
-
6.5-6.51 min: 95-10% B
-
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Sprayer Voltage: 3 kV.
-
Vaporizer Temperature: 265 °C.
-
Capillary Temperature: 355 °C.
-
Detection: Monitor specific precursor and product ion transitions for this compound and its internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. Competitive ELISA is the common format for small molecules like this compound.
Experimental Workflow:
Methodology (based on a commercial kit) [1]
-
Principle: This is a competitive ELISA. This compound in the sample competes with this compound coated on the plate for binding to a limited amount of anti-3-Bromo-L-tyrosine antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
-
Protocol Outline:
-
Prepare standards and samples in the provided dilution buffer.
-
Add 50 µL of standards and samples to the appropriate wells of the this compound-coated 96-well plate.
-
Add 50 µL of biotin-conjugated anti-3-Bromo-L-tyrosine antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add 100 µL of TMB substrate and incubate in the dark for 30 minutes at room temperature to develop color.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of this compound in the samples.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Methodology (Hypothetical):
-
Sample Preparation: Similar to LC-MS/MS, involving protein precipitation with a reagent like acetonitrile or perchloric acid, followed by centrifugation and filtration of the supernatant.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 280 nm, to be determined empirically).
-
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD can offer high sensitivity for electroactive compounds like this compound. The phenolic group of this compound can be oxidized at an electrode, generating a measurable current.
Methodology (Hypothetical):
-
Sample Preparation: Similar to other HPLC methods, with a focus on removing interfering substances that might also be electroactive.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An electrically conductive mobile phase, typically containing a buffer and an organic modifier. The pH of the mobile phase is critical for optimal detection.
-
-
Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon or similar working electrode.
-
Potential: An optimal oxidation potential would need to be determined by constructing a hydrodynamic voltammogram.
-
-
Quantification: Based on a calibration curve of standards.
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the study, including the required sensitivity, sample matrix, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is the gold standard for accurate quantification in complex biological samples. ELISA provides a high-throughput alternative for screening large numbers of samples. HPLC with UV or electrochemical detection can be viable, cost-effective options, although their performance for this compound needs to be validated for specific applications.
References
Application Notes and Protocols for Studying Oxidative Stress Using 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-L-tyrosine as a biomarker for oxidative stress, particularly in the context of eosinophil-mediated inflammation. Detailed protocols for the induction of oxidative stress, quantification of this compound, and assessment of cellular responses are provided to facilitate research in this area.
Introduction to this compound and Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions. This compound is a stable end-product of protein oxidation, formed by the reaction of L-tyrosine with reactive brominating species.[1] This modification is particularly relevant in inflammatory conditions where enzymes like eosinophil peroxidase (EPO) and myeloperoxidase (MPO) are active.[2] Consequently, the detection and quantification of this compound in biological samples can serve as a specific biomarker for protein damage mediated by these pathways.[1][3]
Key Applications
-
Biomarker of Eosinophil-Mediated Tissue Injury: Elevated levels of this compound are indicative of inflammatory conditions characterized by eosinophil activation, such as asthma and allergic inflammatory disorders.[2]
-
Marker of Protein Oxidation: Its presence in proteins signifies oxidative damage and can be used to assess the extent of this damage in various disease models.[1]
-
Tool for Studying Oxidative Stress Mechanisms: By inducing oxidative stress and monitoring the formation of this compound, researchers can investigate the biochemical pathways leading to protein oxidation.
-
Potential Antioxidant Research: The compound itself can be investigated for its potential antioxidant properties in various in vitro and in vivo models.[3]
Quantitative Data
The following tables summarize key quantitative data related to the analysis of this compound.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) in Plasma | 0.096 ng/mL | [4] |
| Limit of Detection (LOD) in Plasma | 0.026 ng/mL | [4] |
| Linearity Range in Plasma (L-tyrosine) | 50 - 500 ng/mL | [1] |
| Linearity Range in Plasma (3-bromotyrosine) | 10 - 300 ng/mL | [1] |
| Method Variability (RSD for 3-bromotyrosine) | 0.98 - 4.6% | [1] |
Table 2: Reported Levels of this compound in Human Samples
| Sample Type | Condition | Concentration/Level | Reference |
| Urine (Protein-bound) | Healthy Individuals (n=23) | 4.4 ± 3.9 in 10³ tyrosine | [5] |
| Plasma | Colorectal Cancer Patients | Significantly higher than healthy controls | [4] |
Signaling Pathways and Experimental Workflows
The formation of this compound is a direct consequence of oxidative stress. While its role as a biomarker is well-established, its direct effects on intracellular signaling pathways are an active area of research. Below are diagrams illustrating the formation of this compound, a general experimental workflow for its study, and a hypothesized signaling pathway it may influence.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes the use of hydrogen peroxide (H₂O₂) to induce acute oxidative stress in a cultured cell line.
Materials:
-
Cell line of choice (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) 30% stock solution
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Preparation of H₂O₂ Working Solution: Immediately before use, prepare fresh dilutions of H₂O₂ in serum-free medium. A typical concentration range to induce oxidative stress is 100-500 µM.
-
Induction of Oxidative Stress: Remove the complete medium from the cells and wash once with sterile PBS. Add the H₂O₂-containing serum-free medium to the cells.
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 30 minutes to 4 hours, depending on the cell type and the desired severity of stress.
-
Post-treatment: After incubation, remove the H₂O₂-containing medium and proceed with cell harvesting for downstream analysis as described in the subsequent protocols.
Protocol 2: Quantification of Intracellular ROS using DCFH-DA
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cells treated as in Protocol 1
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading: After inducing oxidative stress, wash the cells once with warm PBS. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Add the DCFH-DA solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Express the ROS levels as relative fluorescence units (RFU) compared to the untreated control group.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in biological samples, such as cell lysates or plasma, using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell lysates or plasma samples
-
Internal standard (e.g., ¹³C₆-labeled this compound)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (cell lysate or plasma), add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution program (e.g., using water and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to that of the internal standard and comparing it to the calibration curve.
-
Conclusion
This compound is a valuable biomarker for investigating oxidative stress, particularly in the context of inflammation. The protocols and information provided herein offer a solid foundation for researchers to incorporate the study of this important molecule into their experimental designs. Further research into the direct biological effects of this compound on cellular signaling pathways will undoubtedly provide deeper insights into its role in health and disease.
References
- 1. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for 3-Bromo-L-tyrosine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. This compound is of significant interest to the scientific community for its potential applications in various research areas, including neuroscience, drug development, and as a biomarker for specific inflammatory conditions.[1] In neuroscience, it serves as a tool to study neurotransmitter systems, particularly the synthesis of dopamine.[1] Its unique structure also makes it a valuable precursor in the synthesis of novel pharmaceutical compounds.[1] Furthermore, this compound has been identified as a product of protein oxidation by eosinophil peroxidase, suggesting its role as a potential biomarker for eosinophil-mediated tissue injury in inflammatory diseases.[2]
These application notes provide a comprehensive guide for researchers designing experiments involving this compound. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Synthesis of this compound
A common and efficient method for the gram-scale synthesis of this compound involves the bromination of L-tyrosine. In this procedure, L-tyrosine is reacted with 1.2 equivalents of dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[3][4][5][6] This method is considered safe and provides a good yield of the desired product.[3][4][5][6] An alternative non-enzymatic method has also been reported that allows for the simultaneous preparation of both dityrosine and 3-bromotyrosine with high recovery.[2]
Key Applications and Experimental Protocols
Biomarker of Eosinophil Peroxidase Activity
Application: 3-Bromotyrosine is a specific product of protein oxidation mediated by eosinophil peroxidase (EPO), an enzyme released by eosinophils during inflammatory responses.[2] Measuring the levels of 3-Bromotyrosine in biological samples can serve as a biomarker for eosinophil-dependent tissue injury in diseases such as eosinophilic esophagitis and asthma.
Protocol 1: Quantification of 3-Bromotyrosine in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of free this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
Materials:
-
Human plasma samples
-
This compound standard
-
Internal standards (e.g., this compound-13C6)
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Methanol
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Create a calibration curve using the this compound standard.
-
Quantify the amount of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Quantitative Data: A validated LC-MS/MS method has reported the following performance characteristics for this compound quantification in plasma:[7][8]
| Parameter | Value |
| Limit of Detection (LOD) | 0.026 ng/mL |
| Limit of Quantification (LOQ) | 0.096 ng/mL |
| Linearity Range | 10 to 300 ng/mL (R² = 0.9998) |
| Precision (CV%) | <10% |
| Accuracy | 95-105% |
Protocol 2: Eosinophil Peroxidase (EPO) Activity Assay
This colorimetric assay measures the enzymatic activity of EPO in biological samples.
Materials:
-
Sample containing EPO (e.g., cell lysate, BAL fluid)
-
OPD-substrate solution (50mM Tris-HCl, pH 8, 0.1% Triton X-100, 8.8mM H₂O₂, 6mM KBr, 10mM o-phenylenediamine (OPD))
-
Peroxidase inhibitor (e.g., resorcinol)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Add 50 µL of the sample to each well of a 96-well plate.
-
For negative controls, include a sample with 10mM resorcinol.
-
Add 75 µL of the OPD-substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 2M H₂SO₄.
-
Measure the absorbance at 490 nm.
-
Calculate the EPO activity based on the change in absorbance compared to a standard curve.
Experimental Workflow for Biomarker Analysis
Investigation of Tyrosinase Inhibition
Application: As a structural analog of L-tyrosine, this compound can be investigated as a potential inhibitor of tyrosinase, a key enzyme in melanin synthesis. This has applications in the development of treatments for hyperpigmentation disorders.
Protocol 3: Tyrosinase Inhibition Assay using L-DOPA
This spectrophotometric assay determines the inhibitory effect of this compound on the diphenolase activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in cold phosphate buffer.
-
Dissolve L-DOPA and this compound in phosphate buffer. Prepare a series of dilutions for this compound.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 40 µL buffer, 20 µL of this compound dilution, 20 µL tyrosinase solution.
-
Positive control wells: 40 µL buffer, 20 µL of kojic acid dilution, 20 µL tyrosinase solution.
-
Negative control (no inhibitor): 60 µL buffer, 20 µL tyrosinase solution.
-
Blank: 80 µL buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway of Melanin Synthesis and Potential Inhibition by this compound
Neurological Studies
Application: this compound can be used to investigate its effects on dopamine synthesis and neuronal cell viability, given its structural similarity to L-tyrosine, a precursor to dopamine. PC12 cells, a rat pheochromocytoma cell line, are a suitable model for these studies as they synthesize and store dopamine.[9][10][11][12]
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of PC12 cells.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at a suitable density.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Western Blot Analysis for MAPK Signaling Pathway
This protocol can be adapted to investigate if this compound modulates the MAPK signaling pathway, which is involved in cell proliferation and survival.
Materials:
-
PC12 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat PC12 cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal.
Hypothesized Modulation of a Tyrosine Kinase-Mediated Signaling Pathway
Conclusion
The protocols and application notes provided herein offer a framework for the experimental design of studies involving this compound. These methodologies can be adapted to specific research questions, enabling a thorough investigation of the biological activities and potential therapeutic applications of this compound. Careful consideration of appropriate controls and robust data analysis will be crucial for obtaining meaningful and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and this compound in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-L-tyrosine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 3-Bromo-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when scaling up the process.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Loss of product during work-up and isolation. | - Monitor reaction progress: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion. - Optimize temperature: Maintain the reaction temperature within the recommended range (e.g., 60-70°C for the DMSO/HBr/AcOH method). Avoid excessive temperatures that can lead to degradation. - Controlled work-up: Ensure pH control during precipitation and minimize the time the product is in solution to prevent degradation. - Efficient isolation: Optimize filtration and washing steps to minimize loss of the final product. |
| High Levels of 3,5-dibromo-L-tyrosine Impurity | - Incorrect stoichiometry of the brominating agent. - Use of excess brominating agent or oxidant (e.g., DMSO).[1][2] - Inadequate control of reaction conditions. | - Precise stoichiometry: Carefully control the molar equivalents of the brominating agent. For the synthesis of this compound using DMSO in HBr/AcOH, approximately 1.2 equivalents of DMSO are recommended. Using a higher equivalence (e.g., 2.2 equivalents) will favor the formation of 3,5-dibromo-L-tyrosine.[1][2] - Controlled addition: Add the brominating agent slowly and at a controlled temperature to manage the local concentration and minimize over-bromination. |
| Formation of Other Impurities | - Presence of impurities in the starting L-tyrosine. - Side reactions due to reactive intermediates. - Oxidation of the phenol group. | - High-purity starting materials: Use L-tyrosine with a purity of ≥99.0%. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Impurity profiling: Utilize analytical techniques like LC-MS to identify unknown impurities and understand their formation pathways. |
| Difficulties in Purification | - Similar solubility profiles of this compound and 3,5-dibromo-L-tyrosine. - Co-precipitation of impurities. | - Recrystallization: Optimize the recrystallization solvent system and cooling profile to enhance the separation of the desired product from impurities. - Chromatography: For high-purity requirements, preparative HPLC may be necessary to separate mono- and di-brominated species.[3] |
| Product Discoloration | - Trace metal impurities. - Oxidation of the product. - Residual solvents or reagents. | - Use of chelating agents: Small amounts of chelating agents can be used during work-up to remove trace metal ions. - Inert handling: Handle the final product under an inert atmosphere and protect it from light. - Thorough drying: Ensure complete removal of residual solvents under vacuum. |
| Potential for Racemization | - Harsh reaction conditions (e.g., extreme pH or high temperatures) can potentially lead to racemization at the chiral center. | - Mild conditions: Utilize the mildest effective reaction conditions. - Chiral purity analysis: Employ chiral HPLC methods to confirm the enantiomeric purity of the final product. |
| Solubility Issues During Work-up | - The solubility of amino acids like tyrosine and its derivatives is highly pH-dependent. | - pH adjustment: Carefully control the pH during the isolation and purification steps to either dissolve or precipitate the product effectively. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters are:
-
Stoichiometry of the brominating agent: Precise control is essential to ensure selective mono-bromination and minimize the formation of 3,5-dibromo-L-tyrosine.
-
Reaction Temperature: Maintaining the optimal temperature range is crucial for reaction kinetics and to prevent product degradation.
-
Mixing: Efficient mixing is vital in a larger reactor to ensure uniform reaction conditions and prevent localized over-concentration of reagents.
-
Work-up and Isolation Conditions: Careful control of pH and temperature during product precipitation and purification is necessary to maximize yield and purity.
Q2: How can I minimize the formation of the 3,5-dibromo-L-tyrosine byproduct?
A2: The formation of 3,5-dibromo-L-tyrosine is primarily influenced by the amount of brominating agent or oxidant used.[1][2] In the widely used DMSO/HBr/AcOH method, using approximately 1.2 equivalents of DMSO favors the formation of the mono-brominated product.[1][2] Increasing the equivalents of DMSO will lead to a higher proportion of the di-brominated product. Therefore, precise control over the stoichiometry is the most effective way to control this impurity.
Q3: What are the recommended methods for purifying this compound at an industrial scale?
A3: While laboratory-scale purification often relies on preparative HPLC, this may not be economically viable for large-scale production.[3] At an industrial scale, the primary methods include:
-
Optimized Crystallization: This is the most common method. It involves a careful selection of solvent systems and a controlled cooling profile to selectively crystallize the this compound, leaving the more soluble di-bromo impurity in the mother liquor.
-
Slurry Washes: Washing the crude product with a specific solvent in which the impurity has higher solubility can effectively reduce the level of the di-bromo byproduct.
Q4: What analytical techniques are essential for quality control?
A4: A robust analytical package is crucial for ensuring the quality of this compound. This should include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities, particularly 3,5-dibromo-L-tyrosine and unreacted L-tyrosine.
-
Chiral HPLC: To determine the enantiomeric purity and ensure no racemization has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.
-
Elemental Analysis: To confirm the elemental composition of the product.
Experimental Protocols
Synthesis of this compound using DMSO/HBr/AcOH (Gram-Scale)
This protocol is a common laboratory-scale method for the synthesis of this compound.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in Acetic Acid (AcOH)
Procedure:
-
Dissolve L-Tyrosine in a mixture of HBr and AcOH.
-
Add 1.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture to 60-70°C.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the product by adjusting the pH.
-
Filter the solid product, wash with water, and dry under vacuum.
Note: This protocol serves as a general guideline. Specific concentrations, reaction times, and work-up procedures may need to be optimized.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common scale-up issues in this compound synthesis.
References
Technical Support Center: Synthesis of 3-Bromo-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Bromo-L-tyrosine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Suboptimal Reagent Stoichiometry: The ratio of L-Tyrosine to the brominating agent is critical. For the widely used DMSO/HBr/AcOH method, maintaining a precise stoichiometry is key. An excess of the brominating agent can lead to the formation of 3,5-dibromo-L-tyrosine, while an insufficient amount will result in incomplete conversion of the starting material.
-
Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For the synthesis involving aqueous hydrobromic acid, dimethyl sulfoxide (DMSO), and acetic acid, a temperature range of 60-70°C is often employed.[1] Deviation from the optimal temperature can either slow down the reaction or promote side product formation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to maximize the conversion of L-Tyrosine. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Reagents: The purity of L-Tyrosine and all other reagents is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing a significant amount of 3,5-dibromo-L-tyrosine as a byproduct. How can I minimize its formation?
A2: The formation of the di-substituted product is a common challenge. To enhance the selectivity for mono-bromination, consider the following:
-
Control the Equivalents of Brominating Agent: Carefully control the amount of the brominating agent. For instance, in the DMSO/HBr/AcOH method, using approximately 1.2 equivalents of DMSO favors the formation of this compound, whereas increasing it to 2.2 equivalents leads to the di-substituted product.[2][3]
-
Gradual Addition of Reagents: Adding the brominating agent dropwise or in portions over a period can help maintain a low concentration of the active brominating species in the reaction mixture, thereby favoring mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may require a longer reaction time.
Q3: The purification of this compound is proving to be difficult. What are the recommended purification strategies?
A3: Effective purification is essential to obtain a high-purity product. Here are some recommended methods:
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purifying the crude product.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is a powerful technique.[1][4] It is particularly useful for separating the mono- and di-brominated products.
-
Neutralization and Precipitation: After the reaction, careful neutralization of the reaction mixture can cause the product to precipitate. The pH of the solution is a critical parameter in this step.[5]
Q4: I am scaling up the synthesis and facing unforeseen challenges. What should I consider?
A4: Scaling up a reaction can introduce new challenges that are not apparent at the gram-scale.[1] Key considerations include:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat transfer. Ensure adequate stirring and temperature control to maintain a uniform reaction temperature.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity in a larger reactor. Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Reagent Addition: The rate of addition of reagents may need to be adjusted for a larger scale to control the reaction exotherm and maintain selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely reported, simple, safe, and efficient method for preparing gram quantities of this compound involves the reaction of L-Tyrosine with 1.2 equivalents of DMSO in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[2][3][6]
Q2: What is the mechanism of bromination of L-Tyrosine?
A2: The bromination of L-Tyrosine is an electrophilic aromatic substitution reaction.[7][8] The electron-donating hydroxyl group on the tyrosine ring activates the ortho positions for electrophilic attack by a brominating agent.
Q3: Are there any alternative methods for the synthesis of this compound?
A3: Yes, other methods have been reported. One such method involves the bromination of 4-O-methyl-L-tyrosine with bromine in formic acid, which yields 3-Bromo-4-O-methyl-L-tyrosine.[5] Another non-enzymatic method allows for the simultaneous preparation of dityrosine and 3-bromotyrosine with a high recovery of both products.[4]
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Temperature (°C) | Reported Yield/Recovery | Reference |
| DMSO/HBr/AcOH | L-Tyrosine | 1.2 equiv. DMSO, HBr, AcOH | 60-70 | Good yield | [1][2] |
| Bromination in Formic Acid | 4-O-methyl-L-tyrosine | Bromine, 98% Formic Acid | 5-7 | 88% | [5] |
| Non-enzymatic Synthesis | L-Tyrosine | - | - | Approx. 72% recovery | [4] |
Experimental Protocols
Method 1: Synthesis of this compound using DMSO/HBr/AcOH[1][2]
-
Dissolve L-Tyrosine in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).
-
Add 1.2 equivalents of dimethyl sulfoxide (DMSO) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for the required duration.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Method 2: Synthesis of 3-Bromo-4-O-methyl-L-tyrosine[6]
-
Dissolve 4-O-methyl-L-tyrosine in 98% formic acid and cool the solution to 5-7°C.
-
With rapid mechanical stirring, add bromine (1.0 equivalent) dropwise over 2.5 hours.
-
Continue stirring for an additional 6 hours.
-
Dissolve the resulting paste with 3 N HCl, boil for 1 hour, and evaporate to dryness in vacuo.
-
Dissolve the residue in boiling water, filter while hot, and slowly neutralize to pH 7 with 6 N NH4OH to precipitate the product.
-
Cool the slurry, filter, wash the cake with water, and dry to obtain the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the DMSO/HBr/AcOH method.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of this compound and 3,5-dibromo-L-tyrosine. | Sigma-Aldrich [sigmaaldrich.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation of this compound and 3,5-dibromo-l-tyrosine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
overcoming 3-Bromo-L-tyrosine solubility issues in media
Welcome to the technical support center for 3-Bromo-L-tyrosine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving directly into my neutral pH cell culture medium?
A: this compound, like its parent amino acid L-tyrosine, has very low solubility in aqueous solutions at neutral pH (around 7.0).[1] This is because at this pH, the molecule exists as a zwitterion, where the positive charge on the amino group and the negative charge on the carboxyl group cancel each other out, resulting in a net neutral charge and minimal interaction with polar water molecules.[2] The solubility of amino acids is typically lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions.[3][4][5]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A: The choice of solvent depends on your experimental requirements. The two primary methods are using an organic solvent like DMSO or an aqueous solution with pH adjustment.
-
DMSO: Dimethyl sulfoxide (DMSO) is a common choice. However, achieving high concentrations may require heating and pH adjustment, and it's crucial to use fresh, anhydrous DMSO as absorbed water can negatively impact solubility.[6][7]
-
Acidic/Basic Solutions: Adjusting the pH of an aqueous solution is a very effective method. Dissolving this compound in a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) will protonate or deprotonate the functional groups, respectively, leading to a net charge and a dramatic increase in solubility.[8]
Q3: How does pH precisely affect the solubility of this compound?
A: The solubility of this compound is directly tied to its ionization state, which is dictated by the pH of the solution.
-
At Low pH (e.g., < 2): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH3+). The molecule carries a net positive charge, making it more soluble in water.[2]
-
At Neutral pH (near the pI): The carboxyl group is deprotonated (-COO-), and the amino group is protonated (-NH3+), forming a zwitterion with no net charge, leading to minimal solubility.[2]
-
At High pH (e.g., > 10): The amino group is deprotonated (-NH2), and both the carboxyl (-COO-) and phenolic hydroxyl (-O-) groups are deprotonated. The molecule carries a net negative charge, significantly increasing its solubility.[2]
Q4: Is it safe to heat the compound to aid dissolution? What are the limits?
A: Yes, gentle heating can be used to aid dissolution, particularly in DMSO. One protocol suggests warming and heating to 60°C.[6][7] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. When preparing a stock solution, it is advisable to warm the solvent just enough to dissolve the compound and then allow it to cool to room temperature. For aqueous solutions, heating to 90°C has been used for L-tyrosine.[8] Always check for precipitation after the solution cools.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₃ | [9][10] |
| Molecular Weight | ~260.09 g/mol | [6][9] |
| Appearance | Off-white to light brown/yellow solid | [6][10] |
| Storage | Powder: -20°C (long-term); In Solvent: -80°C (months) | [6] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Conditions | Source |
| Water | 2 mg/mL (~7.7 mM) | Requires sonication. Limited at neutral pH. | [6][7] |
| DMSO | ~1.96 mg/mL (~7.5 mM) | Requires warming, adjusting pH to 3 with HCl, and heating to 60°C. Use fresh, anhydrous DMSO. | [6][7] |
| Dilute Acid (e.g., 0.1 M HCl) | Significantly increased | Creates a positively charged salt. | [8] |
| Dilute Base (e.g., 0.1 M NaOH) | Significantly increased | Creates a negatively charged salt. |
Troubleshooting Guide & Visualizations
If you are facing issues with solubility, follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for dissolving this compound.
The relationship between pH and the chemical structure of this compound is critical to understanding its solubility.
Caption: Effect of pH on the ionization and solubility of this compound.
Experimental Protocols
Caution: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemicals.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: In a sterile conical tube, weigh out 26.01 mg of this compound powder (for 1 mL of stock).
-
Solvent Addition: Add 800 µL of fresh, anhydrous (hygroscopic) DMSO.[6][7]
-
Dissolution: Cap the tube tightly. Gently warm the solution in a 50-60°C water bath for 10-15 minutes. Vortex or sonicate periodically until the powder is fully dissolved.[6][7]
-
Volume Adjustment: Once dissolved and cooled to room temperature, add DMSO to bring the final volume to 1.0 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[6]
Protocol 2: Preparation of a 50 mM Stock Solution via pH Adjustment (Acidic)
-
Preparation: Weigh out 13.0 mg of this compound powder into a sterile conical tube.
-
Solvent Preparation: Prepare a sterile solution of 0.1 M Hydrochloric Acid (HCl).
-
Dissolution: Add 800 µL of 0.1 M HCl to the powder. Vortex vigorously. The solution should become clear as the compound dissolves. Gentle warming can be applied if needed.
-
Volume & pH Adjustment: Add 0.1 M HCl to bring the final volume to 1.0 mL. If needed for your application, the pH can be carefully back-titrated with NaOH, but be aware that the compound may precipitate as you approach the isoelectric point.
-
Sterilization: Filter the stock solution using a 0.22 µm PES or PVDF syringe filter into a sterile tube.
-
Storage: Store aliquots at -20°C.
Protocol 3: Dilution of Stock Solution into Final Cell Culture Medium
-
Thaw Stock: Thaw your frozen stock solution aliquot at room temperature.
-
Pre-warm Media: Warm your target volume of cell culture medium to its working temperature (typically 37°C).
-
Dilution: While gently swirling or vortexing the medium, add the required volume of stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations and precipitation.
-
Final Concentration Check: Ensure the final concentration of the solvent is non-toxic to your cells. For DMSO, this is typically kept below 0.5% (v/v).
-
Incubate: Use the final medium in your experiment as planned.
Alternative Strategies for Cell Culture
For chronic, long-term experiments where pH spikes or solvent toxicity are a concern, consider advanced strategies successfully used for L-tyrosine.
-
Dipeptide Conjugates: Using a chemically-coupled dipeptide, such as Glycyl-L-tyrosine, can increase solubility at neutral pH by up to 50 times.[1] Cells possess extracellular peptidases that cleave the dipeptide, releasing this compound for uptake.
-
Phosphorylated Derivatives: A phosphorylated version of the amino acid can increase solubility by over 100-fold in water.[11] Cellular phosphatases can then remove the phosphate group, releasing the active compound.
These alternatives require custom synthesis but offer a superior solution for maintaining high concentrations in pH-neutral, serum-free media.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. merckmillipore.com [merckmillipore.com]
preventing side reactions with 3-Bromo-L-tyrosine
Welcome to the Technical Support Center for 3-Bromo-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting support for experiments involving this versatile amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions encountered with this compound are over-bromination during its synthesis, debromination (hydrodehalogenation) in palladium-catalyzed cross-coupling reactions, and reactions at the amino, carboxyl, and hydroxyl functional groups if they are not adequately protected. Racemization at the chiral center is also a concern under basic conditions.
Q2: How can I prevent the formation of 3,5-dibromo-L-tyrosine during the synthesis of this compound?
A2: To prevent over-bromination, it is crucial to control the stoichiometry of the brominating agent. For instance, when synthesizing this compound from L-tyrosine using dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), using approximately 1.2 equivalents of DMSO will favor the mono-brominated product.[1][2][3] Using a higher equivalence, such as 2.2 equivalents, will lead to the formation of 3,5-dibromo-L-tyrosine.[1][2][3]
Q3: What causes debromination of this compound in Suzuki-Miyaura coupling reactions, and how can I minimize it?
A3: Debromination, or hydrodehalogenation, in palladium-catalyzed coupling reactions is typically caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from the base, solvent, or impurities and can reduce the C-Br bond. To minimize this side reaction, consider the following:
-
Use a Milder Base: Strong bases like sodium tert-butoxide can promote the formation of Pd-H species. Opt for weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4][5]
-
Lower the Reaction Temperature: High temperatures can increase the rate of debromination. Running the reaction at the lowest effective temperature can improve selectivity.
-
Use Anhydrous and Degassed Solvents: Protic impurities like water or alcohols can be a source of hydrides. Ensure your solvents are anhydrous and thoroughly degassed.
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.[5]
Q4: Is it necessary to protect the functional groups of this compound for my reaction?
A4: Yes, in many cases, protection of the α-amino, carboxyl, and phenolic hydroxyl groups is essential to prevent unwanted side reactions, especially in multi-step syntheses like peptide synthesis or when using reagents that can react with these functionalities.[6][7][8][9]
Q5: What are suitable protecting groups for this compound in solid-phase peptide synthesis (SPPS)?
A5: For Fmoc-based SPPS, the following protecting groups are commonly used for tyrosine and can be applied to this compound:
-
α-Amino group: 9-fluorenylmethoxycarbonyl (Fmoc)
-
Carboxyl group: Typically anchored to the solid support (e.g., Wang or Rink amide resin).
-
Phenolic hydroxyl group: tert-butyl (tBu) ether is a common choice as it is stable to the basic conditions used for Fmoc removal and is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[6][7]
For Boc-based SPPS, a benzyl (Bzl) ether can be used for the hydroxyl group, and the tert-butyloxycarbonyl (Boc) group for the α-amino group.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Debromination
Symptoms:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of L-tyrosine.
-
Low isolated yield of the desired biaryl product.
-
Complex mixture of byproducts, making purification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Issue 2: Racemization of this compound during a Reaction
Symptoms:
-
Chiral HPLC analysis shows the presence of the D-enantiomer.
-
Loss of biological activity if stereochemistry is critical.
Root Causes and Solutions:
-
Strongly Basic Conditions: The α-proton of the amino acid is susceptible to deprotonation under strong basic conditions, leading to racemization.
-
Solution: Use the mildest possible base that is effective for the transformation. For Suzuki couplings, sodium succinate has been shown to cause less racemization than sodium carbonate, although it may result in lower yields.[10]
-
-
Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Conduct the reaction at the lowest feasible temperature.
-
Issue 3: Unwanted Reactions on Functional Groups
Symptoms:
-
Formation of byproducts resulting from acylation, alkylation, or other reactions at the -NH₂, -COOH, or phenolic -OH groups.
Logical Approach to Protecting Groups:
Caption: Decision tree for using protecting groups.
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific reaction conditions. The following table summarizes general observations and recommendations.
| Side Reaction | Causal Factors | Recommended Conditions to Minimize Side Reaction | Expected Improvement |
| Over-bromination | Excess brominating agent (e.g., >1.5 eq. DMSO in HBr/AcOH) | Use ~1.2 eq. of brominating agent. | High selectivity for mono-bromination. |
| Debromination | Strong base (e.g., NaOtBu), high temperature, protic impurities. | Base: K₃PO₄ or K₂CO₃; Temp: < 80°C; Anhydrous, degassed solvent. | Can significantly reduce or eliminate debromination byproduct. |
| Racemization | Strong base (e.g., Na₂CO₃), high temperature. | Weaker base (e.g., sodium succinate), lower temperature. | Can reduce racemization to <5% from as high as 34%.[10] |
Key Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from literature procedures for the selective mono-bromination of L-tyrosine.[1][2][3]
Materials:
-
L-tyrosine
-
Acetic acid (AcOH)
-
Hydrobromic acid (HBr, 48%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve L-tyrosine (1.0 eq.) in a mixture of acetic acid and 48% hydrobromic acid.
-
Cool the solution in an ice bath.
-
Slowly add DMSO (1.2 eq.) dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adjusting the pH to the isoelectric point of this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from water to obtain pure this compound.
Experimental Workflow for Synthesis:
Caption: Workflow for the selective synthesis of this compound.
Protocol 2: Suzuki-Miyaura Coupling with Protected this compound
This protocol provides a general method for the Suzuki-Miyaura coupling, incorporating best practices to avoid debromination. It assumes the use of fully protected this compound (e.g., Fmoc-3-Br-Tyr(tBu)-O-Resin for SPPS or a suitable ester for solution phase).
Materials:
-
Protected this compound derivative (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the protected this compound, arylboronic acid, and K₃PO₄ to a dry reaction vessel.
-
Add the palladium catalyst and phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at a controlled temperature (start at room temperature and gently heat to 60-80 °C if necessary).
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
If in solution, perform an aqueous workup and purify by flash column chromatography. If on solid phase, wash the resin thoroughly before proceeding to the next step.
References
- 1. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound and 3,5-dibromo-L-tyrosine. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. biosynth.com [biosynth.com]
- 10. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Bromo-L-tyrosine Concentration in Cell Culture
Welcome to the technical support center for the use of 3-Bromo-L-tyrosine in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic analog of the amino acid L-tyrosine, where a bromine atom is substituted at the 3rd position of the phenyl ring.[1] In cell culture, it primarily acts as a competitive inhibitor or a substitute for L-tyrosine in various biological processes.[1][2] Its applications are prominent in neuroscience research for studying neurotransmitter synthesis, in drug development as a potential therapeutic agent, and in biochemical assays to investigate tyrosine metabolism.[2]
Q2: How do I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions at neutral pH. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an appropriate solvent.
-
DMSO: this compound is soluble in DMSO.[3] Prepare a high-concentration stock (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Acidic/Basic Solutions: Alternatively, it can be dissolved in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution, followed by neutralization to the desired pH for your experiment.
Always sterilize the final stock solution by filtering it through a 0.22 µm filter before adding it to your sterile cell culture medium.
Q3: What is a good starting concentration for my experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available cytotoxicity data for related bromotyrosine compounds, a broad range of concentrations should be tested. For initial experiments, a range of 0.1 µM to 100 µM is recommended to identify the active concentration window for your specific cell line and assay.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
Cytotoxicity can be assessed using various standard assays that measure cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method. Other options include MTS, XTT, or trypan blue exclusion assays. It is crucial to include both positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at all tested concentrations. | The concentration range is too high for your specific cell line. | Test a lower range of concentrations (e.g., nanomolar to low micromolar). Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells. |
| No observable effect at any tested concentration. | The concentrations used are too low. The compound may not be active in your specific cell line or assay. The compound may have degraded. | Test a higher range of concentrations. Verify the biological relevance of your assay for a tyrosine analog. Ensure the stock solution has been stored correctly and is not expired. |
| Precipitate forms in the cell culture medium after adding this compound. | The final concentration of the compound exceeds its solubility in the medium. The stock solution was not properly dissolved or neutralized. | Prepare a fresh, lower concentration stock solution. Ensure the pH of the stock solution is compatible with your culture medium before adding it. |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent incubation times. Pipetting errors. | Standardize your cell seeding protocol. Ensure consistent timing for treatment and assay readouts. Calibrate your pipettes regularly. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve (MTT Assay)
This protocol outlines the steps to determine the concentration-dependent effects of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data
The following table summarizes available cytotoxicity data for a spirocyclic bromotyrosine derivative, which can serve as a reference for establishing an initial experimental concentration range for this compound.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Clavatadine C 1-TFA (a spirocyclic bromotyrosine) | A-375 (Human Malignant Melanoma) | Cytotoxicity | CC50 | 0.4–12.3 µM | [4] |
| Clavatadine C 1-TFA (a spirocyclic bromotyrosine) | Hs27 (Normal Human Fibroblast) | Cytotoxicity | CC50 | Varies (see reference for details) | [4] |
Signaling Pathways and Workflows
Signaling Pathway: Potential Inhibition of Tyrosine Kinase Signaling
As a tyrosine analog, this compound may interfere with signaling pathways that are dependent on tyrosine phosphorylation. This includes pathways initiated by receptor tyrosine kinases (RTKs) such as the MAPK and STAT3 pathways, which are crucial for cell proliferation, differentiation, and survival. The diagram below illustrates a generalized RTK signaling cascade that could be affected.
References
Technical Support Center: 3-Bromo-L-tyrosine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 3-Bromo-L-tyrosine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.
Issue 1: Poor or No Signal for this compound
-
Question: I am not seeing any peak for my this compound standard or sample. What should I check?
Answer:
-
Confirm Instrument Parameters: Ensure your mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions for this compound. The established transition is a precursor ion of m/z 259.63 to a product ion of m/z 213.42 with a collision energy of approximately 15 V.[1]
-
Check Ionization Source: Verify that the electrospray ionization (ESI) source is clean and functioning correctly. A dirty or clogged ESI source can lead to poor ionization and signal loss.
-
Sample Preparation: Review your sample preparation protocol. Inefficient extraction or protein precipitation can result in low analyte concentration. For plasma samples, a common method involves protein precipitation with a solvent like acetone.[1]
-
Analyte Stability: Consider the stability of this compound in your sample and solutions. Ensure proper storage conditions (e.g., frozen at -20°C or below) to prevent degradation.
-
LC-MS System Check: Perform a system suitability test with a known standard to confirm that the LC and MS systems are performing optimally.
-
Issue 2: High Background Noise or Interfering Peaks
-
Question: My chromatogram shows high background noise or peaks that interfere with the this compound peak. What can I do?
Answer:
-
Mobile Phase and Solvents: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid) to minimize background contamination.
-
Sample Matrix Effects: Biological samples can contain components that interfere with the ionization of the target analyte. Optimize your sample cleanup procedure, for instance, by employing solid-phase extraction (SPE) if necessary.
-
Chromatographic Separation: Adjust your HPLC gradient to better separate this compound from interfering compounds.
-
Mass Spectrometer Cleaning: A contaminated ion source or mass analyzer can be a source of high background noise. Follow your instrument manufacturer's guidelines for cleaning.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting inconsistent peak areas and retention times for this compound. How can I improve reproducibility?
Answer:
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-(ring-13C6), is highly recommended to correct for variations in sample preparation and instrument response.[1]
-
LC System Stability: Ensure the HPLC system provides stable flow rates and gradient formation. Fluctuations can lead to shifts in retention time.
-
Sample Handling: Maintain consistent sample handling procedures, including extraction times, temperatures, and vortexing, to ensure uniform sample treatment.
-
Column Equilibration: Adequately equilibrate the HPLC column before each injection to ensure a stable chromatographic environment.
-
Issue 4: Adduct Ion Formation
-
Question: I am observing unexpected peaks that I suspect are adducts of this compound. How can I identify and manage them?
Answer:
-
Common Adducts: In positive ion ESI, common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). For this compound (Monoisotopic Mass ≈ 258.98 Da), you would expect to see these at approximately m/z 281.97 and m/z 297.94, respectively.
-
Source of Adducts: Sodium and potassium ions can originate from glassware, solvents, or the sample matrix itself.
-
Minimizing Adducts:
-
Use high-purity solvents and deionized water.
-
Acid-wash glassware to remove trace metal ions.
-
Optimize mobile phase additives. The addition of a small amount of an acid like formic acid can promote protonation ([M+H]⁺) and reduce the formation of sodium and potassium adducts.
-
-
Data Presentation
The following table summarizes key quantitative data for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 259.63 | [1] |
| Product Ion (m/z) | 213.42 | [1] |
| Collision Energy (CE) | 15 V | [1] |
| Limit of Detection (LOD) | 0.026 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.096 ng/mL | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from the method described by Skalska et al. (2020).[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 12.5 ng/mL of this compound-(ring-13C6) in methanol).
-
Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at room temperature.
-
Add 200 µL of acetone, vortex for 10 minutes at room temperature.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to separate this compound from other matrix components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor m/z 259.63 → Product m/z 213.42
-
This compound-(ring-13C6) (IS): Precursor m/z 265.61 → Product m/z 219.73
-
-
Collision Energy: 15 V.
-
Sheath and Auxiliary Gas: Nitrogen.
-
Visualizations
References
Technical Support Center: 3-Bromo-L-tyrosine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-L-tyrosine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate non-specific binding and other common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a halogenated derivative of the amino acid L-tyrosine.[1] It is primarily used in biochemical research and drug development. Common applications include its use as a tool to study neurotransmitter systems, particularly dopamine synthesis, and as a component in biochemical assays to measure the activity of enzymes involved in tyrosine metabolism. It can also be incorporated into proteins, where the bromine atom can serve as a probe for structural and functional studies.
Q2: What causes non-specific binding of this compound in my assay?
A2: Non-specific binding of small molecules like this compound is often due to its physicochemical properties. The bromination of the tyrosine ring can increase its hydrophobicity, leading to interactions with hydrophobic surfaces of microplates, membranes, and proteins.[2][3] Electrostatic interactions can also contribute to non-specific binding. Furthermore, at high concentrations or in certain buffer conditions, small molecules can aggregate, and these aggregates can bind non-specifically.
Q3: How do I prepare a stock solution of this compound to minimize solubility issues?
A3: this compound has limited solubility in aqueous solutions at neutral pH. A common issue that can be mistaken for non-specific binding is the precipitation of the compound out of solution. Based on protocols for similar halogenated tyrosines, it is recommended to prepare a concentrated stock solution in a slightly acidic or basic solvent and then neutralize it. For example, 3-iodo-L-tyrosine can be dissolved in a dilute acid (e.g., 0.1 M HCl) and then neutralized with a dilute base (e.g., 0.1 M NaOH) to the desired pH.[4] For cell culture experiments, it is crucial to ensure the final concentration of the compound in the medium is below its solubility limit to avoid precipitation.
Q4: Can this compound have off-target effects in cell-based assays?
A4: Yes, as a tyrosine analog, this compound has the potential for off-target effects. It could be recognized by enzymes that metabolize tyrosine or be incorporated into proteins during synthesis, potentially altering their structure and function.[2] Halogenated tyrosines have been shown to have immunomodulatory effects.[3] Therefore, what may appear as non-specific binding in a cell-based assay could be a genuine, but unintended, biological effect. It is important to include appropriate controls to distinguish between non-specific binding to the assay components and off-target cellular effects.
Troubleshooting Guides
Problem 1: High Background Signal in an Enzyme-Linked Immunosorbent Assay (ELISA) or other Immunoassays
-
Possible Cause: Non-specific binding of this compound or detection antibodies to the microplate surface.
-
Troubleshooting Steps:
-
Optimize Blocking Agent: The choice of blocking agent is critical. While BSA is common, other proteins like casein (found in non-fat dry milk) or whole serum may be more effective.[5][6][7] Consider using a protein-free, synthetic polymer-based blocker if protein-based blockers interfere with your assay.
-
Increase Blocking Time and Temperature: Ensure that the blocking step is sufficient. Incubating for at least 1-2 hours at room temperature or overnight at 4°C is a good starting point.
-
Add Detergent to Buffers: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash and antibody dilution buffers can help reduce hydrophobic interactions.
-
Increase Wash Steps: Thorough washing between steps is crucial to remove unbound reagents. Increase the number of washes and the volume of wash buffer.
-
Use a Different Plate Type: If using polystyrene plates, consider plates with different surface modifications that are designed to reduce non-specific binding.
-
Problem 2: High Variability Between Replicate Wells in a Cell-Based Assay
-
Possible Cause: Inconsistent cell seeding, "edge effects" in the microplate, or precipitation of this compound.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Make sure your cell suspension is homogenous before and during plating.
-
Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.[8] It is recommended to fill the outer wells with sterile buffer or media without cells and use only the inner wells for the experiment.
-
Check for Compound Precipitation: Before adding to cells, inspect your final dilution of this compound for any visible precipitate. If precipitation is observed, you may need to adjust the pH of your stock solution or decrease the final concentration.
-
Optimize Pipetting Technique: Ensure consistent and accurate pipetting, especially when adding small volumes of the compound to the wells.
-
Problem 3: Low or No Specific Signal in an Enzyme Inhibition Assay
-
Possible Cause: The compound is binding non-specifically to the enzyme or other proteins in the assay, preventing it from reaching the active site.
-
Troubleshooting Steps:
-
Include a Carrier Protein: Adding a low concentration of a carrier protein like BSA (e.g., 0.1 mg/mL) to your assay buffer can help to saturate non-specific binding sites on the enzyme and assay plate, making the inhibitor more available to the active site.
-
Vary Enzyme and Substrate Concentrations: Optimize the concentrations of your enzyme and substrate to ensure you are working in a range where you can detect inhibition.
-
Check Compound Integrity: Ensure that your this compound has not degraded. Prepare fresh solutions for each experiment.
-
Quantitative Data on Blocking Agents
The optimal blocking agent should be determined empirically for each specific assay. The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding in immunoassays. While this data is not specific to this compound, it provides a useful starting point for optimization.
| Blocking Agent | Typical Concentration | Relative Effectiveness | Notes |
| Casein / Non-fat Dry Milk | 1-5% (w/v) | High | Very effective at blocking protein-plastic interactions.[6][7] Cost-effective. May contain endogenous biotin and phosphoproteins that can interfere with some assays. |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Moderate to High | A commonly used and generally effective blocking agent. Ensure it is free of contaminants that may interfere with your assay. |
| Normal Goat/Rabbit Serum | 5-10% (v/v) | High | Very effective, especially for reducing background from secondary antibodies. Can be expensive. |
| Fish Skin Gelatin | 0.1-0.5% (w/v) | Moderate | Less effective than casein for blocking protein-plastic interactions but good for reducing protein-protein interactions.[6] Remains liquid at 4°C. |
| Synthetic Polymer Blockers | Varies by product | High | Protein-free, reducing the risk of cross-reactivity. Good for assays where protein-based blockers are problematic. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay with this compound
This protocol provides a general framework for testing the inhibitory activity of this compound against a purified enzyme (e.g., a tyrosine kinase or tyrosinase).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). To reduce non-specific binding, consider adding 0.01% Tween-20 and 0.1 mg/mL BSA to the buffer.
-
Enzyme Solution: Dilute the enzyme to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare the substrate at the desired concentration in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 10 mM HCl. Further dilute in assay buffer to create a range of working concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of this compound or vehicle control to the wells.
-
Add 40 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader.
-
-
Controls:
-
No Enzyme Control: Assay buffer and substrate only.
-
No Inhibitor Control: Enzyme, substrate, and vehicle.
-
Positive Control Inhibitor: A known inhibitor of the enzyme.
-
Protocol 2: Cell-Based Assay to Assess the Effect of this compound
This protocol describes a general method for treating cultured cells with this compound and assessing its impact on a cellular process (e.g., cell viability, signaling pathway activation).
-
Cell Seeding:
-
Seed cells in a 96-well tissue culture-treated plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
Use only the inner 60 wells to avoid edge effects. Fill the outer wells with 200 µL of sterile PBS.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound as described in the FAQs.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the desired assay (e.g., MTT assay for viability, Western blot for protein expression, or a reporter gene assay). Follow the manufacturer's instructions for the specific assay kit.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the dose-response curve to determine parameters such as IC50.
-
Visualizations
Caption: General experimental workflow to minimize non-specific binding.
References
- 1. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leprev.ilsl.br [leprev.ilsl.br]
- 8. benchchem.com [benchchem.com]
dealing with toxicity of 3-Bromo-L-tyrosine in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic derivative of the amino acid L-tyrosine. It is utilized in various research applications, including as a tool to study neurotransmitter systems, particularly in relation to dopamine synthesis.[1] It also serves as a lead compound in the development of new pharmaceuticals for neurological disorders and is used in biochemical assays to investigate enzyme activity related to tyrosine metabolism.[1] Furthermore, it is employed in protein engineering to enhance protein stability and activity.[1]
Q2: What are the known cytotoxic effects of this compound?
Studies on analogs of this compound, such as spirocyclic bromotyrosines, have demonstrated cytotoxic effects against cancer cell lines. For instance, various analogs have shown cytotoxic concentrations (CC50) in the micromolar range against the human malignant melanoma cell line A-375.[2] The parent compound itself is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]
Q3: What are the potential mechanisms of this compound toxicity?
While specific signaling pathways for this compound are not extensively elucidated in publicly available literature, its toxicity may be attributed to several potential mechanisms based on its structure as a tyrosine analog:
-
Induction of Oxidative Stress: As a halogenated tyrosine, it may be involved in processes that generate reactive oxygen species (ROS), leading to cellular damage.[4]
-
Interference with Tyrosine Kinase Signaling: Tyrosine kinases play crucial roles in cell signaling pathways related to growth and survival. As an analog of tyrosine, this compound could potentially interfere with these pathways, possibly leading to apoptosis.
-
Induction of Apoptosis: Inhibition of tyrosine phosphorylation has been shown to induce apoptosis in various cell lines.[5] It is plausible that this compound could trigger apoptotic pathways.
Q4: How should this compound be handled and stored in the laboratory?
According to its safety data sheet, this compound should be handled with care. It is known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a cool, dry, and well-ventilated area.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity observed at low concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration for your specific cell line. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Contamination of the this compound stock solution or cell culture. | Ensure the sterility of your stock solution and cell culture. Use fresh reagents and sterile techniques. | |
| No observable effect or low cytotoxicity at expected concentrations. | The cell line is resistant to this compound. | Verify the sensitivity of your cell line to other known cytotoxic compounds to ensure it is generally responsive. Consider using a different cell line that may be more sensitive. |
| Degradation of the this compound stock solution. | Prepare a fresh stock solution of this compound. Store stock solutions at the recommended temperature and protect from light. | |
| Incorrect experimental setup or assay. | Double-check all experimental parameters, including incubation times, cell seeding density, and assay protocols. Ensure the chosen viability/cytotoxicity assay is appropriate for the expected mechanism of cell death. | |
| Inconsistent results between experiments. | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. |
| Pipetting errors or uneven distribution of cells/compound. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. Gently mix cell suspensions and compound dilutions before adding to plates. | |
| Difficulty dissolving this compound. | Improper solvent or concentration. | Refer to the manufacturer's instructions for the recommended solvent. Sonication or gentle warming may aid in dissolution. Prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium. |
Quantitative Data
The following table summarizes the cytotoxic activity of various spirocyclic bromotyrosine analogs against a human malignant melanoma cell line (A-375) and a normal human fibroblast cell line (Hs27).[2]
| Compound | CC50 in A-375 (µM) | CC50 in Hs27 (µM) | Selectivity Index (SI) |
| 1-TFA | 1.8 ± 0.1 | 3.5 ± 0.3 | 1.9 |
| 11 | 12.3 ± 1.5 | >50 | >4.1 |
| 12 | 3.4 ± 0.4 | 5.9 ± 0.7 | 1.7 |
| 13 | 2.5 ± 0.3 | 4.8 ± 0.6 | 1.9 |
| 14 | 1.5 ± 0.2 | 2.9 ± 0.4 | 1.9 |
| 15 | 1.2 ± 0.1 | 2.3 ± 0.3 | 1.9 |
| 16 | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.9 |
| 17 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 |
| 18 | 0.4 ± 0.3 | 0.8 ± 0.1 | 2.0 |
| 19 | 1.1 ± 0.1 | 2.1 ± 0.3 | 1.9 |
| 20 | 1.3 ± 0.2 | 2.5 ± 0.4 | 1.9 |
| 21 | 1.7 ± 0.2 | 3.3 ± 0.4 | 1.9 |
| 22 | 2.1 ± 0.3 | 4.0 ± 0.5 | 1.9 |
| 23 | 2.6 ± 0.3 | 5.0 ± 0.6 | 1.9 |
| 24 | 3.1 ± 0.4 | 6.0 ± 0.7 | 1.9 |
| 25 | 3.7 ± 0.4 | 7.1 ± 0.9 | 1.9 |
| 26 | 4.4 ± 0.5 | 8.5 ± 1.0 | 1.9 |
| 27 | 5.2 ± 0.6 | 10.0 ± 1.2 | 1.9 |
| 28 | 6.1 ± 0.7 | 11.7 ± 1.4 | 1.9 |
| 29 | 7.2 ± 0.9 | 17.3 ± 2.1 | 2.4 |
| 30 | 8.5 ± 1.0 | 16.3 ± 2.0 | 1.9 |
| 31 | 10.0 ± 1.2 | 19.2 ± 2.3 | 1.9 |
| 32 | 11.8 ± 1.4 | 22.6 ± 2.7 | 1.9 |
| 33 | 1.9 ± 0.2 | 3.7 ± 0.4 | 1.9 |
| 34 | 2.3 ± 0.3 | 4.4 ± 0.5 | 1.9 |
| 35 | 2.7 ± 0.3 | 5.2 ± 0.6 | 1.9 |
| 36 | 3.2 ± 0.4 | 6.1 ± 0.7 | 1.9 |
| 37 | 3.8 ± 0.5 | 9.1 ± 1.1 | 2.4 |
| 38 | 4.5 ± 0.5 | 8.6 ± 1.0 | 1.9 |
| 39 | 5.3 ± 0.6 | 10.2 ± 1.2 | 1.9 |
| 40 | 6.2 ± 0.7 | 11.9 ± 1.4 | 1.9 |
| 41 | 7.3 ± 0.9 | 14.0 ± 1.7 | 1.9 |
| 42 | 8.6 ± 1.0 | 16.5 ± 2.0 | 1.9 |
| Camptothecin | 0.02 ± 0.003 | 0.04 ± 0.005 | 2.0 |
| Purpurealidin I | 2.5 ± 0.3 | 4.8 ± 0.6 | 1.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tyrosine phosphorylation induce apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine for Researchers
An In-depth Analysis of Mono- and Di-brominated Tyrosine Analogs for Applications in Drug Development and Biomedical Research
For researchers and scientists in the fields of drug development and biomedical research, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive comparison of 3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine, two halogenated derivatives of the amino acid L-tyrosine. While both are recognized as byproducts of inflammatory processes and potential biomarkers, their distinct molecular structures suggest divergent biological activities and research applications. This document summarizes their biochemical properties, explores their roles in biological pathways, and presents available experimental data to facilitate informed decisions in experimental design.
At a Glance: Key Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of this compound and 3,5-dibromo-L-tyrosine, which arise from the difference in the number of bromine substitutions on the tyrosine ring.
| Property | This compound | 3,5-dibromo-L-tyrosine |
| Molecular Formula | C₉H₁₀BrNO₃[1] | C₉H₉Br₂NO₃[2] |
| Molecular Weight | 260.08 g/mol [1] | 338.98 g/mol [2] |
| Appearance | Off-white to light yellow solid | White to off-white crystalline solid[2] |
| Bromination Pattern | Single bromine atom at the 3-position of the aromatic ring | Two bromine atoms at the 3 and 5 positions of the aromatic ring[2] |
| Synonyms | (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | Dibromotyrosine, Biotiren[2] |
| CAS Number | 38739-13-8[1] | 300-38-9[2] |
Biological Significance: Markers of Oxidative Stress
Both this compound and 3,5-dibromo-L-tyrosine are established markers of oxidative stress, generated in vivo through the enzymatic activity of peroxidases, particularly eosinophil peroxidase (EPO) and myeloperoxidase (MPO).[3] These enzymes, released by activated eosinophils and neutrophils during an inflammatory response, utilize bromide ions to generate reactive brominating species that modify proteins at tyrosine residues.[3]
The formation of these brominated tyrosines serves as a molecular signature of peroxidase-mediated oxidative damage in various inflammatory and disease states, including asthma.[4] While both are indicators of this process, the relative abundance of the mono- versus di-brominated form may provide insights into the intensity or nature of the oxidative environment.
Comparative Biological Activities and Research Applications
While direct, quantitative comparisons of the biological activities of this compound and 3,5-dibromo-L-tyrosine are not extensively documented in publicly available literature, their distinct structures suggest different potentials in various research contexts.
Neuroscience and Neurotransmitter Systems: this compound is noted for its utility in neuroscience research, particularly in studying neurotransmitter systems and dopamine synthesis.[5] As a structural analog of L-tyrosine, the precursor to dopamine, it can be a valuable tool for investigating enzymes and pathways involved in catecholamine metabolism.[5]
Antithyroid and Xenobiotic Metabolism: 3,5-dibromo-L-tyrosine is described as having a role as an antithyroid drug and a human xenobiotic metabolite.[2] Its di-brominated structure may lead to different interactions with thyroid-related enzymes compared to its mono-brominated counterpart.
General Research Applications:
-
This compound: Utilized in biochemical assays to measure enzyme activity related to tyrosine metabolism, in antioxidant studies, and in protein engineering to enhance protein stability and activity.[5]
-
3,5-dibromo-L-tyrosine: Found in certain marine organisms and used as a precursor in the synthesis of thyroid hormone analogs and radiographic contrast agents.[6][7]
Signaling Pathway Involvement
The primary signaling pathway associated with the endogenous formation of both this compound and 3,5-dibromo-L-tyrosine is the inflammatory cascade that leads to the activation of eosinophils and neutrophils and the subsequent release of peroxidases.
Caption: Formation of brominated tyrosines by eosinophil peroxidase.
As analogs of L-tyrosine, these compounds have the potential to interfere with tyrosine-dependent signaling pathways, such as the dopamine synthesis pathway.
Caption: Potential inhibition of dopamine synthesis by brominated tyrosines.
Experimental Protocols
Synthesis of this compound and 3,5-dibromo-L-tyrosine
A straightforward and efficient method for the gram-scale preparation of both compounds has been described.[8][9][10]
-
For this compound: L-Tyrosine is reacted with 1.2 equivalents of dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[8][9][10]
-
For 3,5-dibromo-L-tyrosine: L-Tyrosine is reacted with 2.2 equivalents of DMSO under similar conditions.[8][9][10]
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of brominated tyrosines.
Conclusion
This compound and 3,5-dibromo-L-tyrosine, while both serving as valuable biomarkers for peroxidase-mediated oxidative stress, present distinct profiles that warrant careful consideration in research design. The mono-brominated form appears more frequently cited in the context of neuroscience and as a tool for studying tyrosine metabolism, whereas the di-brominated version is associated with antithyroid effects and is found in various marine natural products. The lack of extensive direct comparative studies on their biological activities highlights an area ripe for future investigation. Researchers are encouraged to select the appropriate analog based on the specific biological question and system under investigation, leveraging the foundational knowledge of their formation and chemical properties outlined in this guide.
References
- 1. methylguanosine.com [methylguanosine.com]
- 2. 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of this compound and 3,5-dibromo-l-tyrosine | Semantic Scholar [semanticscholar.org]
- 10. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-L-tyrosine vs. 3-Chloro-L-tyrosine: A Comparative Guide for Researchers
In the landscape of oxidative stress and inflammation biomarkers, 3-Bromo-L-tyrosine (3-Br-Tyr) and 3-Chloro-L-tyrosine (3-Cl-Tyr) have emerged as significant indicators of halogenative stress, each pointing to the activity of distinct enzymatic pathways. This guide provides an objective comparison of their performance as biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and interpretation.
At a Glance: Key Performance Differences
| Feature | This compound (3-Br-Tyr) | 3-Chloro-L-tyrosine (3-Cl-Tyr) |
| Primary Enzymatic Source | Eosinophil Peroxidase (EPO) | Myeloperoxidase (MPO) |
| Associated Cell Type | Eosinophils | Neutrophils, Monocytes |
| Primary Associated Pathologies | Allergic inflammatory disorders (e.g., asthma), helminthic infections, some cancers.[1][2] | Neutrophilic inflammation (e.g., sepsis, atherosclerosis), chlorine gas exposure.[3][4] |
| Specificity Considerations | While primarily a marker for EPO, MPO can also generate 3-Br-Tyr under physiological conditions, particularly at a higher pH.[5] | Considered a highly specific marker for MPO-catalyzed oxidation.[6] |
| Reported Concentrations (Plasma) | Colorectal Cancer Patients: Significantly higher than controls.[7][8] | Colorectal Cancer Patients: Significantly higher than controls.[7][8] Healthy Individuals: |
| Reported Concentrations (Urine) | Asthmatic Patients: 45 ± 21.7 ng/mg-creatinine.[1] Healthy Controls: 22.6 ± 10.8 ng/mg-creatinine.[1] | Asthmatic Patients: 4.4 ± 3.2 ng/mg-creatinine.[1] Healthy Controls: 1.5 ± 1.0 ng/mg-creatinine.[1] |
| Analytical Methods | LC-MS/MS, GC-MS.[1][7][8] | LC-MS/MS, GC-MS.[1][7][8][9] |
Signaling Pathways and Formation Mechanisms
The formation of 3-Br-Tyr and 3-Cl-Tyr is intricately linked to the inflammatory response and the activation of specific white blood cells. The following diagrams illustrate the key enzymatic pathways leading to the generation of these biomarkers.
Experimental Protocols
Accurate quantification of 3-Br-Tyr and 3-Cl-Tyr is paramount for their utility as biomarkers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous analysis of these compounds.
Detailed Protocol for Simultaneous Quantification of 3-Br-Tyr and 3-Cl-Tyr in Human Plasma by LC-MS/MS
This protocol is adapted from Fleszar et al. (2020).[7][8]
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (containing 12.5 ng/mL of 3-NT-13C6, 3-CT-13C6, and 3-BT-13C6 in methanol).
-
Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25 °C.
-
Perform protein precipitation by adding 200 µL of acetone, vortex for 10 minutes at 25 °C.
-
Centrifuge at 12,500 RPM for 5 minutes at 4 °C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-0.7 min: 10% B
-
0.7-5 min: 10-40% B
-
5-5.5 min: 40-95% B
-
5.5-6.5 min: 95% B
-
6.5-6.51 min: 95-10% B
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Sprayer Voltage: 3 kV.
-
Vaporizer Temperature: 265 °C.
-
Capillary Temperature: 355 °C.
-
Detection: Multiple Reaction Monitoring (MRM) of specific ion transitions for each analyte and internal standard.
-
3. Quantification:
-
Construct calibration curves using standard solutions of 3-Br-Tyr and 3-Cl-Tyr at concentrations ranging from 0.1 to 3.0 ng/mL.[7]
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curve.
The following diagram illustrates the general workflow for this experimental protocol.
Concluding Remarks
Both this compound and 3-Chloro-L-tyrosine serve as valuable biomarkers for elucidating the roles of eosinophilic and neutrophilic inflammation in various disease states. While 3-Cl-Tyr is a well-established and specific marker for MPO activity, the utility of 3-Br-Tyr as a unique marker for EPO is nuanced by the potential for its production by MPO. The choice between these biomarkers, or the decision to measure both, should be guided by the specific research question and the inflammatory context of the study. The development of sensitive and specific simultaneous detection methods, such as the LC-MS/MS protocol detailed here, allows for a more comprehensive assessment of halogenative stress in biological systems.
References
- 1. Urinary 3-bromotyrosine and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in 3-bromotyrosine concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. pnas.org [pnas.org]
- 4. Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and this compound in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Protein Engineering: A Guide to Validating 3-Bromo-L-tyrosine Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of protein engineering, the precise incorporation of non-canonical amino acids (ncAAs) is a critical step in developing novel therapeutics and research tools. This guide provides an in-depth comparison of mass spectrometry-based methods for validating the successful incorporation of 3-Bromo-L-tyrosine, a key ncAA, against alternative techniques. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for ensuring the fidelity of your engineered proteins.
The site-specific incorporation of ncAAs, such as this compound, into proteins allows for the introduction of novel chemical functionalities, enabling the development of proteins with enhanced stability, unique catalytic activities, and the ability to serve as probes for biological processes. However, the successful substitution of a canonical amino acid with an ncAA necessitates rigorous analytical validation to confirm its precise incorporation at the desired location within the protein sequence. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
Mass Spectrometry: The Definitive Validation Tool
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern proteomics and the most powerful technique for confirming the incorporation of this compound. The overall workflow involves the enzymatic digestion of the protein of interest into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.
A logical workflow for the validation of this compound incorporation by mass spectrometry begins with the expression of the target protein in a system that facilitates the introduction of the non-canonical amino acid. Following purification, the protein is subjected to enzymatic digestion. The resulting peptide mixture is then analyzed by LC-MS/MS. The data acquired is processed to identify peptides, and a key step is the search for a specific mass shift corresponding to the mass difference between tyrosine and this compound. Confirmation is achieved through the detailed analysis of the fragmentation spectrum of the modified peptide, which definitively pinpoints the location of the this compound residue.
The key principle behind this validation is the detection of a characteristic mass shift. Tyrosine has a monoisotopic mass of approximately 163.06 Da. The substitution of a hydrogen atom with a bromine atom (with isotopes 79Br and 81Br) results in a mass increase of approximately 78.92 Da or 80.92 Da. This distinct isotopic pattern and mass shift in the precursor ion mass (from the MS1 scan) is the first indication of successful incorporation.
Definitive confirmation comes from the tandem mass spectrometry (MS/MS) data. In the MS/MS experiment, the peptide ion containing the putative this compound is isolated and fragmented. The resulting fragment ions (b- and y-ions) are measured. The fragmentation pattern will reveal the amino acid sequence of the peptide, and the mass of the fragment ions containing the modified tyrosine will be shifted by the mass of the bromine atom, thus pinpointing the exact location of the this compound residue.
The logical relationship for confirming incorporation via mass spectrometry is a hierarchical process. It starts with the detection of the correct mass for the intact protein, providing initial evidence. This is followed by the identification of peptides with the expected mass shift for this compound after enzymatic digestion. The highest level of confirmation is achieved through tandem mass spectrometry, where the fragmentation pattern of the modified peptide definitively localizes the this compound to a specific position in the amino acid sequence.
Quantitative Data Summary
| Parameter | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Western Blotting |
| Specificity | High (identifies specific amino acid and its location) | High (identifies N-terminal amino acid) | Moderate to High (depends on antibody specificity) |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole range)[1] | High (nanogram to picogram range) |
| Quantitative Capability | Yes (relative and absolute quantification possible) | No (primarily qualitative) | Semi-quantitative |
| Sequence Coverage | High (can cover a large portion of the protein sequence) | Limited (typically up to 30-50 residues from N-terminus)[1] | Not applicable |
| Throughput | High (automated and suitable for complex samples) | Low (sequential and time-consuming) | Moderate |
| Confirmation of Incorporation Site | Yes (definitive localization) | Yes (for N-terminal position only) | No |
Experimental Protocols
Mass Spectrometry Sample Preparation
A robust sample preparation protocol is crucial for successful mass spectrometric analysis.[2][3]
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein containing this compound in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Enzymatic Digestion:
-
Remove the denaturing agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter or dialysis.
-
Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Concentration:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides with a solution containing acetonitrile and TFA.
-
Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
In the MS1 scan, measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Select the most abundant peptide ions for fragmentation in the MS2 scan (tandem MS).
-
Fragment the selected ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Measure the m/z of the resulting fragment ions.
-
Data Analysis
-
Database Searching:
-
Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides from the MS/MS data.
-
Include a variable modification for tyrosine corresponding to the mass difference of bromine (+78.9183 Da for 79Br and +80.9163 Da for 81Br).
-
-
Manual Validation:
-
Manually inspect the MS/MS spectra of peptides identified with the this compound modification to confirm the presence of characteristic b- and y-ions that support the sequence assignment and the location of the modification.
-
Alternative Validation Methods: A Comparative Overview
While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of this compound incorporation.
Edman Degradation
Edman degradation is a classical method for sequencing amino acids from the N-terminus of a peptide.[1][4][5]
-
Principle: This method involves a stepwise chemical reaction that cleaves the N-terminal amino acid, which is then identified by chromatography.[1][4] The process is repeated to determine the sequence.
-
Application for this compound: If this compound is incorporated at the N-terminus, its phenylthiohydantoin (PTH) derivative will have a unique retention time in HPLC compared to the 20 canonical amino acids, confirming its presence.
-
Limitations: Edman degradation is a low-throughput method and is generally limited to sequencing the first 30-50 amino acids.[1] It cannot be used to identify this compound at internal positions within the protein.[6]
Western Blotting
Western blotting can be a useful technique if an antibody specific to this compound is available.[7][8]
-
Principle: This immunoassay uses antibodies to detect a specific protein that has been separated by gel electrophoresis and transferred to a membrane.[7]
-
Application for this compound: A primary antibody that specifically recognizes the this compound residue could be used to probe the blot. A positive signal would indicate the presence of the ncAA in the protein. While antibodies for other tyrosine modifications like nitrotyrosine are commercially available, specific antibodies for this compound may need to be custom-developed.[9][10]
-
Limitations: This method only confirms the presence of the ncAA but does not provide information about its specific location in the protein sequence. The specificity of the antibody is also a critical factor.[7]
Conclusion
The validation of this compound incorporation is a critical quality control step in the production of engineered proteins. Mass spectrometry, particularly LC-MS/MS, stands out as the most robust and informative method, providing definitive confirmation of both the presence and the precise location of this non-canonical amino acid. While alternative techniques like Edman degradation and Western blotting can offer supporting evidence, they lack the comprehensive nature and high confidence of mass spectrometry. For researchers and developers in the field of protein engineering, a thorough understanding and application of these mass spectrometry-based workflows are essential for ensuring the integrity and functionality of their novel protein constructs.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Western Blotting | Immunoblotting | BD Biosicences [bdbiosciences.com]
- 8. licorbio.com [licorbio.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
Unlabeled L-Tyrosine as a Control for 3-Bromo-L-Tyrosine: A Comparative Guide
In the realm of biochemical research, particularly in studies involving neurotransmitter synthesis, protein function, and drug development, modified amino acids like 3-Bromo-L-tyrosine are invaluable tools. To accurately assess the specific effects of such modifications, it is crucial to employ a proper control. Unlabeled L-tyrosine, the natural precursor, serves as the ideal negative control, allowing researchers to distinguish the effects of the bromine substitution from the inherent properties of the parent amino acid. This guide provides a comparative analysis of this compound and L-tyrosine, supported by experimental data, to assist researchers in designing and interpreting their experiments.
Data Presentation
Cellular Uptake and Retention
A key aspect of any biologically active molecule is its ability to enter cells and persist long enough to exert its effect. A study comparing a radiolabeled analog of this compound ([77Br]BAMT) with a radiolabeled L-tyrosine analog ([18F]FAMT) in LS180 colon adenocarcinoma cells provides quantitative insights into their cellular transport and retention.
| Compound | Cellular Uptake (% of total radioactivity) | Cellular Retention (% of initial uptake after 120 min) |
| [77Br]Bromo-α-methyl-L-tyrosine ([77Br]BAMT) | Significantly higher than [18F]FAMT | Significantly higher than [18F]FAMT |
| [18F]Fluoro-α-methyl-L-tyrosine ([18F]FAMT) | Baseline | Baseline |
Data adapted from a study on radiolabeled tyrosine analogs, where [18F]FAMT serves as the L-tyrosine analog control. The study indicates that the brominated version exhibits enhanced cellular accumulation and retention.[1]
Cytotoxicity
The potential toxicity of a compound is a critical parameter. While direct comparative cytotoxicity data between this compound and L-tyrosine is limited, a study on various halogenated L-tyrosine derivatives provides context. In general, halogenated tyrosine compounds have been shown to have minimal cytotoxic effects on Vero-E6 cells at concentrations up to 300 μM over 48 hours. This suggests that the introduction of a bromine atom at the 3-position is unlikely to confer significant cytotoxicity compared to the parent L-tyrosine molecule under similar conditions.
Experimental Protocols
Cellular Uptake and Retention Assay
Objective: To compare the cellular uptake and retention of this compound and L-tyrosine. This protocol is based on the methodology used for radiolabeled analogs.
Materials:
-
LS180 colon adenocarcinoma cells
-
Cell culture medium (e.g., MEM)
-
Radiolabeled this compound (e.g., [77Br]BAMT)
-
Radiolabeled L-tyrosine (e.g., [18F]FAMT) as a control
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture LS180 cells in the appropriate medium until they reach near confluence in 24-well plates.
-
Uptake Assay:
-
Wash the cells twice with PBS.
-
Add 200 µL of fresh medium to each well.
-
Add 50 µL of medium containing the radiolabeled compound (either [77Br]BAMT or [18F]FAMT) to each well.
-
Incubate the plates at 37°C for 5, 15, 30, 60, and 120 minutes.
-
To terminate the uptake, wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 400 µL of 1 N NaOH.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Retention Assay:
-
After a 60-minute incubation with the radiolabeled compounds as described above, wash the cells three times with PBS.
-
Add 250 µL of fresh medium to each well.
-
Incubate the plates at 37°C for 15, 30, 60, and 120 minutes.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with 1 N NaOH and measure the radioactivity as described above.
-
-
Data Analysis: Calculate the cellular uptake as the percentage of the total added radioactivity and the retention as the percentage of the initial radioactivity taken up by the cells.
Signaling Pathway Analysis
This compound, as an analog of L-tyrosine, is expected to interact with pathways where L-tyrosine is a substrate or a signaling molecule. A primary example is the catecholamine synthesis pathway, where tyrosine hydroxylase is the rate-limiting enzyme. This compound can act as a competitive inhibitor of this enzyme, thereby affecting downstream signaling.[2]
Logical Relationship: L-Tyrosine as a Control
The use of unlabeled L-tyrosine as a control is fundamental to isolating the effects of the bromine substitution on this compound.
References
A Comparative Guide to Unnatural Amino Acids for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for biological research and therapeutic development. By introducing bioorthogonal functional groups, UAAs enable precise protein labeling for a variety of applications, including fluorescence imaging, drug conjugation, and studies of protein structure and function. This guide provides a comparative analysis of three commonly used UAAs: p-Azido-L-phenylalanine (pAzF), Bicyclo[6.1.0]nonyne-L-lysine (BCN-lysine), and trans-Cyclooctene-L-lysine (TCO*-lysine). We present a detailed comparison of their incorporation efficiencies, the kinetics of their respective bioorthogonal labeling reactions, and comprehensive experimental protocols to assist researchers in selecting the optimal UAA for their specific needs.
Key Unnatural Amino Acids and Labeling Chemistries at a Glance
The site-specific incorporation of UAAs is most commonly achieved through the suppression of an amber stop codon (UAG) with an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. Once incorporated, the unique chemical handle of the UAA can be selectively modified through a bioorthogonal reaction. The UAAs discussed here primarily utilize two types of catalyst-free "click chemistry" reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
-
p-Azido-L-phenylalanine (pAzF): An analog of phenylalanine, pAzF introduces an azide group. This versatile handle reacts with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), via SPAAC.
-
Bicyclo[6.1.0]nonyne-L-lysine (BCN-lysine): This lysine derivative contains a strained alkyne (BCN). It is a key player in SPAAC, reacting with azide-modified probes. BCN is also known for its relatively high labeling efficiency under low expression levels.[1]
-
trans-Cyclooctene-L-lysine (TCO-lysine): Another lysine derivative, TCO-lysine, features a highly reactive trans-cyclooctene group. It participates in the extremely fast IEDDA reaction with tetrazine-conjugated probes. While the reaction is rapid, TCO*-lysine can sometimes lead to higher background signals due to its hydrophobicity.
Quantitative Data Comparison
The efficiency of UAA incorporation and the kinetics of the subsequent bioorthogonal labeling reaction are critical factors in experimental design. The following tables summarize quantitative data for the UAAs and reactions discussed.
Table 1: Comparative Incorporation Efficiency of Unnatural Amino Acids
| Unnatural Amino Acid | Expression System | Protein | Yield | Reference |
| p-Azido-L-phenylalanine (pAzF) | Mammalian (HEK293) | eGFP | ~1.2 µg per 6-well | [2] |
| TCO-lysine (TCOA) | Mammalian (HEK293) | eGFP | 11-51% of pAzF yield | [2] |
| p-Azido-L-phenylalanine (pAzF) | E. coli | Myoglobin | Good | [3] |
| Nε-benzyloxycarbonyl-L-lysine | E. coli (condensed culture) | Ubiquitin | High | [4] |
Note: Direct comparative yield data for BCN-lysine in the same system was not available in the searched literature. However, it is frequently used and known to have good incorporation efficiency.
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| SPAAC | Azide + Strained Alkyne (e.g., BCN, DBCO) | 10⁻¹ - 10¹ | High biocompatibility, good stability of reactants. |
| IEDDA | trans-Cyclooctene (e.g., TCO) + Tetrazine | 10³ - 10⁶ | Extremely fast kinetics, allowing for rapid labeling at low concentrations. |
Experimental Workflows and Signaling Pathways
The general workflow for unnatural amino acid labeling involves the introduction of genetic material for the orthogonal tRNA/synthetase pair and the target protein containing an amber stop codon, followed by UAA incorporation and bioorthogonal labeling.
The chemical reactions enabling this workflow are highly specific and efficient.
Experimental Protocols
The following are detailed protocols for key experiments in UAA labeling.
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
- Obtain a compatible plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-pAzF plasmid.
- Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with IPTG (final concentration 0.1-1 mM).
- Simultaneously, add pAzF to the culture medium to a final concentration of 1 mM.
- Continue to grow the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C).
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.
5. Protein Purification:
- Purify the protein of interest from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Incorporation of TCO*-lysine in Mammalian Cells
1. Plasmid Preparation:
- Clone the gene of interest into a mammalian expression vector, introducing an amber stop codon (TAG) at the desired position.
- Obtain a mammalian expression vector encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for TCO*-lysine.
2. Cell Culture and Transfection:
- Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Seed the cells in a 6-well plate to be 70-80% confluent on the day of transfection.
- Co-transfect the cells with the plasmid for the target protein and the plasmid for the TCO*-lysine incorporation machinery using a suitable transfection reagent (e.g., Lipofectamine). A 5:1 ratio of the target plasmid to the synthetase/tRNA plasmid can be optimal.[2]
3. UAA Incorporation:
- Immediately after transfection, add TCO*-lysine to the culture medium to a final concentration of 100-300 µM.
- Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
4. Cell Lysis and Protein Extraction:
- Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation to remove cell debris.
5. Protein Analysis:
- Analyze the protein expression and UAA incorporation by Western blot and/or subsequent bioorthogonal labeling.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a pAzF-containing Protein
1. Reagent Preparation:
- Dissolve the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of a BCN- or DBCO-conjugated fluorescent dye in DMSO.
2. Labeling Reaction:
- Add the BCN/DBCO-dye to the protein solution at a 5- to 20-fold molar excess.
- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
3. Removal of Excess Dye:
- Remove the unreacted fluorescent dye using a desalting column or dialysis.
4. Analysis:
- Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Labeling of a TCO*-lysine-containing Protein
1. Reagent Preparation:
- Prepare the purified TCO*-lysine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of a tetrazine-conjugated fluorescent dye in DMSO.
2. Labeling Reaction:
- Add the tetrazine-dye to the protein solution. A 1.1 to 2-fold molar excess is often sufficient due to the fast reaction kinetics.
- The reaction is typically complete within minutes to an hour at room temperature.
3. Removal of Excess Dye:
- Remove the unreacted dye using a desalting column or dialysis.
4. Analysis:
- Analyze the labeled protein by SDS-PAGE with in-gel fluorescence and mass spectrometry.
Protocol 5: Validation of UAA Incorporation by LC-MS/MS
1. Protein Digestion:
- Excise the protein band of interest from an SDS-PAGE gel or use the purified protein solution.
- Reduce the protein with DTT and alkylate with iodoacetamide.
- Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
2. LC-MS/MS Analysis:
- Separate the peptides by reverse-phase liquid chromatography (LC).
- Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
3. Data Analysis:
- Search the MS/MS data against the protein sequence, including the expected mass shift for the unnatural amino acid at the target site.
- Confirm the incorporation and localization of the UAA by identifying the peptide containing the mass modification and its corresponding fragmentation pattern.
Conclusion
The choice of an unnatural amino acid for protein labeling is a critical decision that depends on the specific application, the expression system, and the desired labeling chemistry. p-Azido-L-phenylalanine offers robust incorporation efficiency and the versatility of SPAAC chemistry. BCN-lysine provides a complementary handle for SPAAC with good labeling efficiency. TCO*-lysine, in conjunction with IEDDA, enables exceptionally fast and efficient labeling, which is particularly advantageous for in vivo applications. By understanding the comparative performance and utilizing the detailed protocols provided in this guide, researchers can effectively harness the power of unnatural amino acids to advance their scientific discoveries.
References
- 1. A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Bromo-L-tyrosine: A Comparative Guide to LC-MS/MS, GC-MS, and ELISA Methods
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Platforms for the Quantification of 3-Bromo-L-tyrosine.
The quantification of this compound (3-BrY), a biomarker of eosinophil activation and oxidative stress, is critical in various research and clinical settings. This guide provides a detailed comparison of three prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a comprehensive overview of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your specific research needs.
Performance Comparison
The choice of analytical method for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the key performance metrics for each method.
| Parameter | LC-MS/MS Method 1[1] | LC-MS/MS Method 2[2] | GC-MS[2] | ELISA[3] |
| Limit of Detection (LOD) | Not Reported | 0.026 ng/mL | 0.63 µmol/L | Not Reported |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.096 ng/mL | ≤ 1.12 µmol/L (Reference Interval) | Not Reported |
| **Linearity (R²) ** | 0.9998 | Not Reported | Not Reported | Not Reported |
| Linear Range | 10 - 300 ng/mL | 0.1 - 3.0 ng/mL | Not Reported | 7.8 - 500 ng/mL |
| Precision (CV%) | 0.98 - 4.6% (RSD) | < 10% | < 13.9% (Intra-day), < 11.0% (Inter-day) | < 8% (Intra-Assay), < 10% (Inter-Assay) |
| Accuracy | Not Reported | 95 - 105% | 98.7 ± 11.3% | Not Reported |
| Sensitivity | High | Very High | Moderate | 4.688 ng/mL |
Experimental Workflows
To visualize the procedural differences between the methodologies, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
LC-MS/MS Method 1
This method is optimized for the selective and sensitive detection of this compound in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 260.0
-
Product Ion (m/z): 181.0
-
Collision Energy: Optimized for the specific instrument.
LC-MS/MS Method 2
This method allows for the simultaneous quantification of free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and this compound in human plasma.[2]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of acetone.
-
Vortex for 1 minute.
-
Centrifuge at 12,500 RPM for 5 minutes at 4 °C.
-
Transfer the supernatant and dry in a vacuum evaporator.
-
Reconstitute the residue in 30 µL of 0.1% formic acid in water.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A multi-step gradient optimized for the separation of the three analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for 3-BrY, 3-NT, and 3-CT are monitored.
GC-MS Method
This method is suitable for the measurement of this compound in serum and requires a derivatization step to increase the volatility of the analyte.[2]
1. Sample Preparation and Derivatization:
-
To a dried serum extract, add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
After derivatization, the sample is ready for injection into the GC-MS.
2. Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized 3-BrY from other components.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 3-BrY.
ELISA Method
This method utilizes a competitive enzyme-linked immunosorbent assay for the quantitative detection of this compound.[3]
1. Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a 3-BrY antibody.
-
Add a fixed amount of biotin-conjugated 3-BrY to each well. This will compete with the 3-BrY in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to the wells, which will be converted by the HRP to a colored product.
-
Stop the reaction with a stop solution.
2. Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a specific wavelength.
-
The intensity of the color is inversely proportional to the concentration of 3-BrY in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 3-BrY in the samples is then determined from this standard curve.
Logical Comparison of Methodologies
The selection of an appropriate method depends on the specific requirements of the study. The following diagram illustrates the key decision-making factors.
References
A Comparative Guide to Tyrosine Labeling: Evaluating the Specificity of 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Bromo-L-tyrosine as a protein labeling agent against other common tyrosine-targeting methodologies. The specificity, potential for off-target reactions, and the experimental data supporting these claims are presented to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Tyrosine Labeling
Targeting tyrosine residues for protein labeling offers a valuable strategy for conjugating probes, drugs, and other molecules of interest. The unique chemical properties of the tyrosine side chain, specifically its phenolic ring, allow for selective modification through various chemical and enzymatic reactions. An ideal tyrosine labeling method should exhibit high specificity for the target residue, minimal cross-reactivity with other amino acids, and proceed under biocompatible conditions. This compound is one such reagent utilized for this purpose, primarily through electrophilic aromatic substitution. This guide will delve into the specifics of this compound labeling and compare its performance with prominent alternatives.
Comparison of Tyrosine Labeling Methodologies
The selection of a tyrosine labeling agent is critical and depends on the specific application, the protein of interest, and the desired level of specificity. Below is a comparative summary of this compound and other widely used methods.
| Labeling Method | Mechanism | On-Target Reaction | Potential Off-Target Reactions | Key Considerations |
| This compound | Electrophilic Aromatic Substitution | Bromination of the tyrosine phenolic ring at the ortho position. | Potential for reaction with other nucleophilic residues at non-physiological pH. | Reaction conditions need careful optimization to maximize specificity. |
| Diazonium Salts | Azo Coupling | Forms an azo bond with the activated phenolic ring of tyrosine. | Can react with histidine, lysine, and cysteine residues, especially at neutral to alkaline pH.[1] | pH control is crucial for selectivity; lower pH (around 4.5) favors tyrosine modification but can increase reaction time.[1] |
| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Ene-type Reaction | Rapid "tyrosine-click" reaction with the phenolic side chain. | Decomposition can lead to the formation of isocyanate byproducts that promiscuously label lysine and N-terminal amines.[2] | The reaction is fast, but the use of scavengers like Tris buffer is recommended to mitigate off-target labeling.[2] |
| Tyrosinase (Enzymatic) | Enzymatic Oxidation | Oxidizes tyrosine to an ortho-quinone, which can then react with various nucleophiles.[3][4] | The generated ortho-quinone is highly reactive and can potentially react with nearby nucleophilic residues like lysine or histidine if a specific nucleophilic partner is not provided.[4] | Offers high site-specificity due to enzyme-substrate recognition, particularly when a tyrosine tag is genetically encoded.[3][4] |
| Horseradish Peroxidase (HRP) (Enzymatic) | Enzymatic Oxidation with H₂O₂ | Catalyzes the oxidation of tyrosine residues, leading to the formation of tyrosyl radicals that can cross-link or react with other molecules.[5] | The radical nature of the intermediate can lead to less controlled reactions and potential polymerization. | Can be used for site-specific modifications if a tyrosine-containing peptide tag is utilized.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating labeling experiments. Below are representative protocols for assessing the specificity of tyrosine labeling.
Experimental Workflow for Assessing Labeling Specificity
Caption: Workflow for assessing the specificity of protein labeling agents.
Mass Spectrometry-Based Proteomics for On- and Off-Target Identification
A powerful method to determine the precise sites of modification and identify any off-target labeling is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Labeling: Incubate the target protein with this compound or the alternative labeling reagent under optimized conditions (e.g., specific pH, temperature, and reagent concentration).
-
Sample Preparation:
-
Denature the labeled protein (e.g., with urea or SDS).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent their reaction with any unreacted labeling reagent.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography based on their physicochemical properties.
-
Analyze the eluted peptides by tandem mass spectrometry. The first stage of mass analysis (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Select peptides of interest for fragmentation, and the second stage of mass analysis (MS2) determines the masses of the fragment ions.
-
-
Data Analysis:
-
Use database search algorithms (e.g., SEQUEST, Mascot) to identify the peptide sequences from the MS/MS spectra.
-
Search for the expected mass shift corresponding to the label on tyrosine residues to confirm on-target modification.
-
Concurrently, search for the mass shift on other amino acid residues to identify off-target modifications.
-
Utilize quantitative proteomics techniques, such as label-free quantification or isotopic labeling (e.g., iTRAQ, TMT), to compare the extent of on-target and off-target labeling between different reagents.[7][8]
-
Immunodetection of this compound
Commercially available ELISA kits provide a quantitative method to detect the presence of 3-bromotyrosine in biological samples.[9] This can be adapted to assess the efficiency of protein labeling in vitro.
-
Coating: A microplate is pre-coated with an antibody specific for 3-bromotyrosine.
-
Sample Incubation: The labeled protein sample and a known standard are added to the wells. During incubation, the 3-bromotyrosine on the protein competes with a fixed amount of biotinylated 3-bromotyrosine for the antibody binding sites.
-
Washing: The wells are washed to remove unbound components.
-
Detection: Avidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated 3-bromotyrosine.
-
Substrate Addition: A substrate solution is added, and the HRP enzyme catalyzes a color change.
-
Quantification: The intensity of the color is measured using a microplate reader and is inversely proportional to the amount of 3-bromotyrosine in the sample.
While a specific, validated antibody for the direct detection of this compound on a blotting membrane is not readily documented in the search results, a general workflow for Western blotting is provided below. The development or identification of a reliable primary antibody against 3-bromotyrosine would be a critical step for this application.
-
Protein Separation: Separate the labeled and unlabeled protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-bromotyrosine (if available).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate and an appropriate imaging system. The intensity of the signal corresponds to the amount of labeled protein.
Signaling Pathway and Logical Relationship Diagrams
The mechanism of tyrosine labeling via electrophilic aromatic substitution is a fundamental chemical process.
Caption: Mechanism of tyrosine labeling by electrophilic aromatic substitution.
Conclusion
Confirming the specificity of any protein labeling technique is paramount to ensure the validity of downstream applications. For this compound, while it offers a direct method for modifying tyrosine residues, researchers must be cognizant of potential off-target reactions and carefully optimize their experimental conditions. This guide provides a framework for comparing this compound to other prevalent tyrosine labeling methods. The choice of the most suitable reagent will ultimately be dictated by the specific research question, the nature of the protein target, and the analytical tools available. For robust and reliable results, a multi-faceted approach to confirming labeling specificity, employing techniques such as mass spectrometry and immunodetection, is highly recommended.
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible, Selective Labeling of Proteins via Enzymatic Oxidation of Tyrosine | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Antibody Specificity: Cross-Reactivity with 3-Bromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of antibody specificity for halogenated tyrosine residues, with a focus on the cross-reactivity profile concerning 3-Bromo-L-tyrosine. The data presented herein is critical for researchers developing immunoassays for biomarkers of oxidative stress and inflammation, particularly those associated with eosinophil and neutrophil activation.
Introduction: 3-Bromotyrosine as a Biomarker
This compound (3-Br-Tyr) is a post-translational modification formed when proteins are exposed to reactive brominating species. These species are generated by peroxidases, such as eosinophil peroxidase (EPO), during inflammatory responses.[1][2] As such, 3-Br-Tyr has emerged as a potential biomarker for eosinophil-mediated tissue damage in diseases like asthma and allergic inflammation.[1][3] The development of specific antibodies is crucial for the accurate detection and quantification of 3-Br-Tyr in biological samples. However, achieving specificity and avoiding cross-reactivity with unmodified tyrosine or other modified forms like 3,5-dibromotyrosine (DiBr-Tyr) presents a significant challenge. This guide examines the performance of antibodies developed against halogenated tyrosine to elucidate their cross-reactivity profiles.
Comparative Analysis of Antibody Cross-Reactivity
Efforts to generate antibodies that specifically recognize 3-monobromotyrosine have been historically challenging. Instead, successful developments have yielded antibodies that target dihalogenated tyrosines. The following tables summarize the cross-reactivity data from a key study on a polyclonal antibody raised against brominated keyhole limpet hemocyanin (KLH) and a commercially available ELISA kit for 3,5-dibromotyrosine.
Table 1: Competitive ELISA Data for Polyclonal Anti-Brominated Protein Antiserum
This table is based on competitive inhibition ELISA results, where various compounds were tested for their ability to inhibit the binding of the polyclonal antiserum to immobilized brominated bovine serum albumin (BSA). A lack of inhibition indicates no significant cross-reactivity.
| Competing Antigen | Chemical Structure | Inhibition of Antiserum Binding | Implied Cross-Reactivity with Antiserum |
| 3,5-Dibromotyrosine | Dihalogenated Tyrosine | Yes | High |
| Di-iodotyrosine | Dihalogenated Tyrosine | Yes | High |
| This compound | Monohalogenated Tyrosine | No | None Detected |
| 3-Chlorotyrosine | Monohalogenated Tyrosine | No | None Detected |
| Iodotyrosine | Monohalogenated Tyrosine | No | None Detected |
| 3-Nitrotyrosine | Nitrated Tyrosine | No | None Detected |
| Aminotyrosine | Aminated Tyrosine | No | None Detected |
| Phosphotyrosine | Phosphorylated Tyrosine | No | None Detected |
| L-Tyrosine | Unmodified Tyrosine | No | None Detected |
Data summarized from Kambayashi et al., J. Clin. Biochem. Nutr., 2009.[4][5]
Table 2: Specificity of a Commercial 3,5-Dibromotyrosine ELISA Kit
This table presents the cross-reactivity data provided in the technical datasheet for a commercial competitive ELISA kit designed to quantify 3,5-dibromotyrosine.
| Compound | Cross-Reactivity (%) |
| 3,5-Dibromotyrosine | 100 |
| This compound | < 0.1 (Not Detected) |
| 3-Nitro-tyrosine | < 0.1 (Not Detected) |
| Di-tyrosine | < 0.1 (Not Detected) |
| L-Tyrosine | < 0.1 (Not Detected) |
Data from Novus Biologicals, Dibromo-tyrosine ELISA Kit (Colorimetric) Datasheet.[6]
Summary of Findings: The experimental data consistently demonstrates that antibodies raised against brominated proteins or 3,5-dibromotyrosine are highly specific for dihalogenated tyrosine residues. Crucially, they exhibit no detectable cross-reactivity with this compound, the mono-halogenated form. This high degree of specificity suggests that the epitope recognized by these antibodies is the dihalogenated tyrosine structure itself.
Signaling Pathway and Experimental Workflow
Eosinophil Peroxidase (EPO) Pathway Leading to Protein Bromination
The formation of 3-Bromotyrosine is a key indicator of eosinophil activation during an inflammatory response. The following diagram illustrates the biochemical pathway.
Caption: Pathway of protein bromination mediated by eosinophil peroxidase (EPO).
Experimental Workflow for Assessing Antibody Cross-Reactivity
The diagram below outlines the key steps in a competitive ELISA, a standard method for determining antibody specificity and cross-reactivity.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from the methodology used to characterize the polyclonal antiserum against brominated proteins.[5]
Objective: To determine the cross-reactivity of an antibody by measuring the ability of various tyrosine analogs (competing antigens) to inhibit the binding of the antibody to a target antigen coated on an ELISA plate.
Materials:
-
Coating Antigen: Brominated Bovine Serum Albumin (Br-BSA) at 10 µg/mL in PBS.
-
ELISA Plates: 96-well microtiter plates.
-
Primary Antibody: Rabbit anti-brominated protein antiserum (e.g., diluted 1:3000).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Competing Antigens: this compound, 3,5-Dibromotyrosine, 3-Chlorotyrosine, L-Tyrosine, etc. Prepare a serial dilution series for each.
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1 M H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Coating: Add 50 µL of the Coating Antigen solution (Br-BSA) to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 100 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition Reaction:
-
In separate tubes, pre-incubate the diluted primary antibody with an equal volume of each competing antigen dilution (or buffer for the no-inhibitor control).
-
Add 50 µL of these mixtures to the corresponding wells of the coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add 50 µL of TMB substrate to each well.
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the competing antigen compared to the control (no inhibitor). A significant reduction in absorbance indicates that the competing antigen is recognized by the antibody, demonstrating cross-reactivity.
Conclusion
The available experimental data indicates that antibodies developed against brominated proteins or specifically against 3,5-dibromotyrosine demonstrate high specificity for dihalogenated tyrosines. There is no evidence of significant cross-reactivity with the monohalogenated this compound. This finding is critical for the design and interpretation of immunoassays targeting these biomarkers. Researchers aiming to detect this compound specifically must consider that current antibody development strategies have favored the di-substituted form, and new approaches may be required to generate antibodies specific to the mono-brominated residue. The protocols and data presented in this guide provide a framework for objectively evaluating antibody performance and ensuring the accuracy of experimental results in the study of oxidative stress.
References
- 1. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of a Polyclonal Antibody against Brominated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibromo-tyrosine ELISA Kit (Colorimetric) (NBP2-61928): Novus Biologicals [novusbio.com]
A Comparative Guide to the Functional Effects of Tyrosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Tyrosine, a pivotal amino acid in cellular signaling, serves as a precursor for neurotransmitters and a key substrate for protein tyrosine kinases (PTKs), enzymes that play a critical role in a myriad of cellular processes. The modification of tyrosine's structure to create tyrosine analogs has emerged as a powerful tool in chemical biology and drug discovery. These analogs can act as inhibitors, probes, or modulators of protein function, offering unique insights into complex biological systems and providing novel therapeutic avenues. This guide provides a comparative analysis of the functional effects of various tyrosine analogs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Comparison of Tyrosine Analog Activity
The functional effects of tyrosine analogs are often quantified by their ability to inhibit the activity of specific enzymes, particularly protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of these analogs. The following tables summarize the IC50 values of various tyrosine analogs against different kinases.
| Tyrosine Analog (as part of an inhibitor) | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Erlotinib | EGFR | >30 | HCT 116, MCF7, H460 | [1] |
| Dasatinib | BCR-ABL, SRC, Ephrins, GFR | 0.14 | HCT 116 | [1] |
| 0.67 | MCF7 | [1] | ||
| 9.0 | H460 | [1] | ||
| Sorafenib | Multiple Kinases | 18.6 | HCT 116 | [1] |
| 16.0 | MCF7 | [1] | ||
| 18.0 | H460 | [1] | ||
| Compound 8b (Quinazolinone derivative) | EGFR-TK | 0.00137 | N/A (Enzymatic Assay) | [2] |
Functional Effects of Key Tyrosine Analogs
The diverse modifications to the tyrosine scaffold result in a range of functional consequences, from kinase inhibition to altered protein synthesis and signaling pathway modulation.
Halogenated Tyrosine Analogs: Probing and Inhibiting Kinase Activity
The incorporation of halogen atoms, such as fluorine, into the tyrosine ring can significantly alter its electronic properties and steric profile, making these analogs valuable as probes and inhibitors.
-
3-Fluorotyrosine: This analog can be incorporated into proteins and has been used in 19F NMR studies to probe protein structure and function. It is a non-proteinogenic alpha-amino acid and a fluorophenol.[3]
-
3-Chlorotyrosine and other halogenated analogs: These have been investigated for their ability to enhance the oxidase activity of enzymes when incorporated, with a linear dependence observed between the pKa of the phenol ring and the enzymatic activity.[4]
O-Methyltyrosine: Modulating Receptor Activity
Methylation of the hydroxyl group of tyrosine creates O-methyltyrosine, an analog that can interfere with the normal signaling of receptors that rely on tyrosine phosphorylation. Studies on the insulin receptor have shown that O-methyltyrosine can impact receptor autophosphorylation, a critical step in insulin signaling.
Azatyrosine: A Tool for Reverting Transformed Phenotypes
Azatyrosine, characterized by a nitrogen atom in the aryl ring, has the unique ability to revert the transformed phenotype of cancer cells to a more normal state.[5]
-
Mechanism of Action: Azatyrosine is incorporated into cellular proteins in place of tyrosine.[6][7] This substitution is believed to be the cause of its phenotypic effects.[6] It functions downstream of the Ras signaling pathway, inhibiting the activation of c-Raf-1 kinase without altering the levels of active Ras.[6]
-
Effects on Protein Phosphatases: Phospho-azatyrosine (pAzaTyr) has been shown to be a much less effective substrate for protein-tyrosine phosphatases (PTPs) compared to phosphotyrosine, with a significantly reduced binding affinity.[5] This suggests that the incorporation of azatyrosine into proteins could perturb the balance of phosphorylation and dephosphorylation that governs many signaling pathways.[5]
Nitrotyrosine: A Marker and Modulator of Oxidative Stress
Nitrotyrosine is formed by the addition of a nitro group to the tyrosine ring, a modification often associated with oxidative and nitrative stress.
-
Role in Cell Signaling: Nitrotyrosine is not just a marker of damage but can also act as a specific post-translational modification that participates in cell death signaling pathways.[8] It can influence various signaling pathways associated with cancer, including those involved in cell survival, proliferation, and angiogenesis, by modifying the function of kinases, phosphatases, and transcription factors.[9]
-
Reversibility: While once considered a permanent modification, evidence suggests that tyrosine nitration can be reversible, fulfilling a criterion for a physiologically relevant signaling event.[10]
Key Signaling Pathways Affected by Tyrosine Analogs
Tyrosine analogs exert their functional effects by modulating key signaling pathways that are fundamental to cellular regulation. The following diagrams illustrate the points of intervention for some of these analogs.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by tyrosine kinase inhibitors.
Caption: Mechanism of action of Azatyrosine in inhibiting the Ras-Raf-MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of tyrosine analogs.
In Vitro Kinase Assay (Generic Protocol)
This assay is used to determine the inhibitory activity of tyrosine analogs against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with fluorescent or luminescent readout)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Tyrosine analog inhibitors at various concentrations
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid, or reagents for fluorescence/luminescence detection)
Procedure:
-
Reaction Setup: In each well of the plate, add the kinase, substrate, and the tyrosine analog inhibitor at the desired concentration in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction, often by adding a solution containing EDTA or by spotting the reaction mixture onto a membrane.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done by:
-
Radiometric assay: Measuring the incorporation of 32P into the substrate using a scintillation counter.
-
ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Fluorescence/Luminescence-based assay: Using a system where kinase activity is coupled to a change in fluorescence or luminescence signal (e.g., HTRF™ KinEASE™ or ADP-Glo™).[11][12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the analog and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This method is used to assess the effect of tyrosine analogs on the phosphorylation state of specific proteins within a cellular context.
Materials:
-
Cells treated with tyrosine analogs
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the tyrosine analog for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) protein.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. The level of the phosphorylated protein is typically normalized to the level of the total protein.
Method for Quantifying Incorporation of Tyrosine Analogs into Proteins
This method, often utilizing "clickable" amino acid analogs, allows for the quantification of analog incorporation into newly synthesized proteins.
Materials:
-
Cells
-
"Clickable" tyrosine analog (e.g., containing an azide or alkyne group)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently tagged detection molecule (with a complementary alkyne or azide group)
-
"Click" chemistry reaction buffer (containing a copper catalyst)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the "clickable" tyrosine analog for a specific period to allow for its incorporation into newly synthesized proteins.
-
Cell Fixation and Permeabilization: Harvest the cells, fix them to preserve their structure, and then permeabilize the cell membranes to allow entry of the detection reagents.
-
"Click" Reaction: Perform a "click" chemistry reaction to covalently link the fluorescently tagged detection molecule to the incorporated tyrosine analog.
-
Detection and Quantification: Analyze the cells using flow cytometry to quantify the fluorescence intensity per cell, which is proportional to the amount of incorporated analog. Alternatively, visualize the labeled proteins within the cells using fluorescence microscopy.[13][14]
Conclusion
The study of tyrosine analogs provides a deep and nuanced understanding of cellular signaling and offers a rich platform for the development of novel therapeutics. From the precise inhibition of kinases by synthetic molecules to the subtle modulation of signaling pathways by naturally occurring analogs, these compounds are indispensable tools for the modern researcher. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to facilitate the rational selection and application of tyrosine analogs in a variety of research and drug development contexts. As our understanding of the intricate roles of tyrosine in cellular function continues to expand, so too will the utility and sophistication of its chemical mimics.
References
- 1. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-L-tyrosine: A Comparative Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, is a versatile compound with significant potential in neuroscience research, drug development, and as a synthetic precursor. Its unique structure allows it to serve as a valuable tool for investigating neurotransmitter pathways and as a building block for complex molecules. This guide provides a comparative analysis of this compound's primary applications, offering a side-by-side look at its performance against relevant alternatives, supported by available experimental data and detailed methodologies.
I. Precursor for Levodopa (L-DOPA) Synthesis
A significant application of this compound is its use as an intermediate in the chemical synthesis of Levodopa (L-DOPA), the primary treatment for Parkinson's disease. The synthesis involves the bromination of L-tyrosine to yield this compound, followed by hydroxylation to produce L-DOPA.[1] This method offers a chemical route to a critical therapeutic agent.
Comparative Analysis of Levodopa Synthesis Methods
The following table compares the chemical synthesis of Levodopa from this compound with an enzymatic approach.
| Feature | Chemical Synthesis via this compound | Enzymatic Synthesis using Tyrosine Phenol-lyase (TPL) |
| Starting Material | L-tyrosine | L-tyrosine, pyruvate, ammonia, and a phenol derivative |
| Key Intermediate | This compound | Not applicable |
| Overall Yield | 41.75%[1] | Can be high, but may be reduced by side reactions[2] |
| Key Advantages | Good reactivity, low cost, industrially viable.[1] | Environmentally friendly, high selectivity for the L-enantiomer.[3] |
| Key Disadvantages | Involves multiple chemical steps and use of reagents. | Potential for side-product formation, scalability challenges.[2][3] |
Experimental Protocol: Synthesis of Levodopa from L-tyrosine via this compound[1]
Step 1: Synthesis of this compound
-
React L-tyrosine with aqueous hydrogen bromide (HBr).
-
The specifics of the reaction conditions (temperature, concentration) are proprietary to the published process.
Step 2: Hydroxylation to Levodopa
-
Treat the resulting this compound with an alkali base.
-
Use copper iodide as a catalyst to facilitate the hydroxylation.
-
Isolate and purify the final Levodopa product.
II. Modulation of Dopamine Synthesis
Research on PC12 cells, a model for studying catecholamine production, has shown that both low and high non-physiological concentrations of L-tyrosine can lead to a decrease in cellular dopamine levels, as well as reduced levels and phosphorylation of tyrosine hydroxylase.[5][6][7][8] This suggests that alterations to the tyrosine structure, such as bromination, could similarly impact dopamine synthesis.
Comparative Data of Tyrosine and its Analogs on Dopamine Synthesis
Direct comparative data on the effect of this compound on dopamine synthesis is limited. The table below presents data on related compounds to provide context for potential research directions.
| Compound | Effect on Dopamine Synthesis | Reference |
| L-Tyrosine | Precursor; high or low concentrations can decrease dopamine in PC12 cells.[5][6][7][8] | [5][6][7][8] |
| α-methyl-p-tyrosine (AMPT) | Competitive inhibitor of tyrosine hydroxylase. | [9] |
| 3,4-Dihydroxyphenylalanine (L-DOPA) | Potent inhibitor of tyrosine hydroxylase (IC50: 35 µM).[10] | [10] |
| Dopamine | Feedback inhibitor of tyrosine hydroxylase (IC50: 1.4 - 3.6 µM).[10] | [10] |
Experimental Protocol: Assessing Dopamine Levels in PC12 Cells[5][6][7][8]
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in appropriate media.
-
Treatment: Expose the cells to varying concentrations of the test compound (e.g., L-tyrosine, this compound) for a defined period.
-
Monoamine Analysis:
-
Harvest the cells and lyse them.
-
Analyze the intracellular and extracellular dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Western Blotting:
-
Perform SDS-PAGE and immunoblotting to determine the protein levels and phosphorylation state of tyrosine hydroxylase.
-
III. Potential as a Tyrosinase Inhibitor
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents. While direct studies on this compound's tyrosinase inhibitory activity are not prevalent in the searched literature, a synthetic derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), has demonstrated potent inhibition of mushroom tyrosinase. This suggests that the 3-bromo-4-hydroxyphenyl moiety, present in this compound, is a promising scaffold for tyrosinase inhibitors.
Comparative Analysis of Tyrosinase Inhibitors
The following table compares the inhibitory activity of MHY1498 with the well-known tyrosinase inhibitor, kojic acid.
| Compound | Target Enzyme | IC50 Value | Reference |
| (Z)-3-(3-bromo-4-hydroxybenzylidene) thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | Not explicitly stated, but showed 90.7% inhibition at 50 µM | |
| Kojic Acid | Mushroom Tyrosinase | 15.6 µM[11] | [11] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.5), L-tyrosine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 490-510 nm) over time using a microplate reader.
-
Calculation: Determine the percentage of inhibition and, if possible, the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound demonstrates considerable utility in several areas of biochemical and pharmaceutical research. Its role as a readily accessible precursor for the synthesis of Levodopa is well-documented, offering a viable chemical manufacturing route. In neuroscience, while direct comparative data is sparse, its structural similarity to tyrosine suggests it is a valuable probe for studying the modulation of dopamine synthesis. Furthermore, the potent tyrosinase inhibitory activity of a derivative highlights the potential of the 3-bromo-4-hydroxyphenyl scaffold in the development of novel therapeutic and cosmetic agents. Further research is warranted to fully elucidate the quantitative effects of this compound in these applications, particularly in direct comparison with other tyrosine analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One Step Synthesis of L-DOPA [innoget.com]
- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Direct inhibition of tyrosine hydroxylase from PC-12 cells by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Bromo-L-tyrosine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory during its handling and disposal.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station should be nearby.
Spill and Accidental Release Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep up the material to avoid dust formation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collection: Place all contaminated materials, including absorbent pads and contaminated clothing, into a sealed and properly labeled hazardous waste container for disposal.[2]
-
Seek Medical Attention: In case of direct contact, flush the contaminated area with copious amounts of water and seek medical attention.[2]
Step-by-Step Disposal Procedure
As a halogenated aromatic compound, this compound requires specific disposal procedures.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) in a designated and clearly labeled hazardous waste container. This container should be specifically for "Halogenated Organic Waste".[2][3]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first item of waste is added.[2] The label must clearly identify the contents, including the full chemical name ("this compound") and the associated hazards (e.g., Irritant, Toxic).[2]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated Satellite Accumulation Area (SAA).[2] The storage area should be cool, dry, and well-ventilated.[2]
-
Secondary Containment: Store the collection container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Arrange for Pickup: Once the container is three-quarters full, arrange for its collection by a licensed hazardous waste disposal company.[2][4] Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H10BrNO3 | [1] |
| Molecular Weight | 260.08 g/mol | [1] |
| Melting Point | 247-248 °C | |
| Boiling Point | 402.8±45.0 °C at 760 mmHg |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling 3-Bromo-L-tyrosine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-L-tyrosine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye irritation from dust or splashes. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact. |
| Skin and Body | Impervious clothing (e.g., lab coat). | To protect skin from exposure. |
| Respiratory | Suitable respirator. | To avoid respiratory tract irritation from dust or aerosols. Use in a well-ventilated area is also required[2]. |
Operational Plan: Handling Procedures
Proper handling of this compound is critical to minimize exposure and prevent contamination. The following step-by-step protocol should be followed:
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that a safety shower and eye wash station are accessible.
-
Assemble all necessary PPE as specified in the table above.
-
Have spill control materials (e.g., diatomite, universal binders) readily available.
Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke in the handling area.
-
Weigh and transfer the compound carefully to avoid generating dust.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent material) in a designated, labeled, and sealed container.
Disposal Procedure:
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains, water courses, or the soil.
-
Contaminated surfaces and equipment can be decontaminated by scrubbing with alcohol.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 38739-13-8 | |
| Molecular Formula | C₉H₁₀BrNO₃ | [3] |
| Molecular Weight | 260.08 g/mol | [1][3] |
| Storage Temperature | 4°C | [3] |
Experimental Workflow: Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
